ASP-4058
説明
ASP-4058 is a small molecule drug with a maximum clinical trial phase of I.
S1P receptor agonist selective for S1P1 and S1P5; structure in first source
Structure
3D Structure
特性
IUPAC Name |
3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXCJPSMWKXHO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952565-91-2 | |
| Record name | ASP-4058 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952565912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-4058 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASP-4058 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J7526K2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ASP-4058
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 is a novel, orally active small molecule that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, particularly multiple sclerosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental evidence that substantiates its pharmacological profile. The information is intended for researchers, scientists, and professionals involved in drug development who require a deep, technical understanding of this compound.
Core Mechanism of Action: Selective S1P Receptor Agonism
This compound functions as a potent and selective agonist for two members of the sphingosine-1-phosphate (S1P) receptor family: S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5).[1][2] The S1P receptor family consists of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5, which are involved in regulating a diverse array of physiological processes.
The therapeutic efficacy of this compound in autoimmune disorders is primarily attributed to its activity at the S1P1 receptor. S1P1 is critically involved in the regulation of lymphocyte trafficking from secondary lymphoid organs, such as lymph nodes and the spleen, into the peripheral circulation.[1] By binding to and activating S1P1 on lymphocytes, this compound induces the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from responding to the endogenous S1P gradient that normally guides their egress from lymphoid tissues. The resulting sequestration of lymphocytes within the lymph nodes limits their infiltration into sites of inflammation, such as the central nervous system in multiple sclerosis, thereby mitigating the autoimmune response.
The agonistic activity of this compound on S1P5 may also contribute to its therapeutic effects. S1P5 is highly expressed in the white matter of the central nervous system, particularly on oligodendrocytes, the cells responsible for myelination. Activation of S1P5 is thought to promote oligodendrocyte survival and potentially support remyelination processes, although further research is needed to fully elucidate this aspect of its mechanism.
A key feature of this compound is its high selectivity for S1P1 and S1P5 over other S1P receptor subtypes, especially S1P3. Agonism at the S1P3 receptor has been associated with adverse cardiovascular effects, most notably bradycardia (a slowing of the heart rate).[2] The favorable safety profile of this compound, with a reduced risk of bradycardia compared to non-selective S1P receptor modulators like fingolimod, is a direct consequence of its receptor selectivity.[1][2]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in vitro using GTPγS binding assays. These assays measure the activation of G proteins upon agonist binding to the receptor, providing a functional readout of receptor activation. The following table summarizes the half-maximal effective concentration (EC50) values of this compound for human S1P receptor subtypes.
| Receptor Subtype | EC50 (nM) |
| Human S1P1 | 7.4 |
| Human S1P2 | >10000 |
| Human S1P3 | 884 |
| Human S1P4 | >10000 |
| Human S1P5 | 7.5 |
Data sourced from Yamamoto R, et al. PLoS One. 2014.[1]
As the data indicates, this compound is a potent agonist of S1P1 and S1P5, with significantly lower potency for the S1P3 receptor and negligible activity at S1P2 and S1P4 at therapeutic concentrations.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at S1P1 Receptors
Upon binding of this compound to the S1P1 receptor on the surface of a lymphocyte, a conformational change in the receptor induces the activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family. This initiates a signaling cascade that ultimately leads to the internalization of the S1P1 receptor, rendering the cell unresponsive to the S1P gradient and leading to its sequestration in lymphoid organs.
Experimental Workflow for In Vitro GTPγS Binding Assay
The GTPγS binding assay is a crucial in vitro method to determine the potency and efficacy of a ligand at a G protein-coupled receptor. The workflow involves the incubation of cell membranes expressing the target receptor with the test compound and a radiolabeled, non-hydrolyzable GTP analog ([35S]GTPγS). Agonist-induced receptor activation leads to the binding of [35S]GTPγS to the Gα subunit, which is then quantified.
Experimental Protocols
1. [35S]GTPγS Binding Assay
This protocol is adapted from the methods described in Yamamoto et al., PLoS One, 2014.[1]
-
Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors are prepared. Cells are harvested, washed, and homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation of the supernatant to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer and stored at -80°C.
-
Assay Procedure:
-
Thawed membrane preparations (typically 5-20 µg of protein per well) are pre-incubated in a 96-well plate with various concentrations of this compound in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4) for 15-30 minutes at 30°C.
-
The reaction is initiated by the addition of [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
The plate is incubated for an additional 60 minutes at 30°C with gentle agitation to allow for the binding of [35S]GTPγS to the activated G proteins.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a microplate scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and is subtracted from all other measurements. The specific binding data is then normalized to the maximal response and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.
2. Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used in vivo model to study the pathophysiology of multiple sclerosis and to evaluate the efficacy of potential therapeutic agents. The following is a general protocol for inducing EAE in rodents.
-
Induction of EAE:
-
Female Lewis rats or C57BL/6 mice are typically used.
-
Animals are immunized with an emulsion containing a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG)35-55 peptide or myelin basic protein (MBP), and complete Freund's adjuvant (CFA). The emulsion is usually injected subcutaneously at the base of the tail or in the flank.
-
On the day of immunization (day 0) and again two days later, the animals receive an intraperitoneal injection of pertussis toxin, which acts as an additional adjuvant to facilitate the entry of inflammatory cells into the central nervous system.
-
-
Treatment and Monitoring:
-
Oral administration of this compound or a vehicle control is initiated either prophylactically (starting on the day of immunization) or therapeutically (after the onset of clinical signs).
-
Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state or death. Clinical signs include tail limpness, hind limb weakness, and paralysis.
-
Body weight is also recorded daily as weight loss is an indicator of disease severity.
-
-
Outcome Measures:
-
The primary outcome is the clinical EAE score. The mean clinical score, the peak score, and the cumulative disease score are calculated.
-
The day of disease onset and the incidence of disease are also recorded.
-
At the end of the study, spinal cords and brains can be harvested for histological analysis to assess the extent of inflammation and demyelination.
-
Peripheral blood can be collected to measure lymphocyte counts.
-
This in-depth technical guide provides a comprehensive understanding of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their evaluation of this promising therapeutic candidate.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ASP-4058: A Selective S1P1 and S1P5 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP-4058 is a novel, orally active small molecule that acts as a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Its targeted activity profile suggests potential therapeutic applications in autoimmune diseases, such as multiple sclerosis, by modulating lymphocyte trafficking and potentially promoting neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies for its characterization.
Chemical Structure and Properties
This compound, with the IUPAC name 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole, is a complex heterocyclic compound.[1][2] Its structure features a central 1,2,4-oxadiazole ring linking a trifluoromethyl-substituted phenyl ether moiety to a benzimidazole group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole | [1][2] |
| Molecular Formula | C₁₉H₁₂F₆N₄O₂ | [1][2] |
| Molecular Weight | 442.32 g/mol | [1][2] |
| CAS Number | 952565-91-2 (free base) | Not explicitly cited |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Soluble in DMSO | Not explicitly cited |
| Storage | Store at -20°C | Not explicitly cited |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is outlined below, based on general principles of benzimidazole and oxadiazole synthesis. This synthetic route involves the preparation of key intermediates followed by their condensation to form the final product.
Experimental Protocol: Synthesis of Benzimidazole Intermediate
A common method for benzimidazole synthesis involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.[3] For this compound, a substituted benzimidazole core is required.
-
Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add the desired carboxylic acid (1 equivalent).
-
Condensation: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired benzimidazole intermediate.
Experimental Protocol: Synthesis of Oxadiazole Intermediate
The 1,2,4-oxadiazole ring is typically formed by the cyclization of an N-acylamidoxime.
-
Amide Formation: React a substituted benzoic acid with an appropriate amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amide.
-
Oxime Formation: Treat the amide with hydroxylamine to form the amidoxime.
-
Cyclization: The amidoxime is then cyclized to the 1,2,4-oxadiazole by heating with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride.
Experimental Protocol: Final Assembly of this compound
The final step involves coupling the benzimidazole and oxadiazole intermediates.
-
Coupling Reaction: The specific coupling strategy would depend on the functional groups present on the synthesized intermediates. A common approach is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, if appropriate boron or tin reagents are prepared.
-
Purification: The final product, this compound, is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high purity. The structure and purity are confirmed by analytical techniques like NMR, mass spectrometry, and HPLC.
Biological Activity and Mechanism of Action
This compound is a selective agonist for S1P1 and S1P5 receptors, with significantly lower activity at S1P2, S1P3, and S1P4 receptors.[1][2] This selectivity is crucial for its therapeutic potential, as activation of other S1P receptor subtypes is associated with undesirable side effects.
S1P Receptor Signaling Pathway
S1P receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, they initiate a cascade of intracellular signaling events. S1P1 is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling pathway is fundamental to the regulation of lymphocyte trafficking. S1P5 is also coupled to Gi and is expressed on various cell types, including oligodendrocytes and natural killer (NK) cells, suggesting roles in both the immune and central nervous systems.
Experimental Protocol: GTPγS Binding Assay
The GTPγS binding assay is a functional assay used to determine the potency and efficacy of a ligand at a GPCR. It measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), varying concentrations of this compound, and [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Table 2: In Vitro Activity of this compound at Human S1P Receptors
| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) |
| S1P₁ | 7.4 | 100 |
| S1P₂ | >1000 | - |
| S1P₃ | >1000 | - |
| S1P₄ | >1000 | - |
| S1P₅ | 7.5 | 100 |
| Data derived from GTPγS binding assays. |
Preclinical Pharmacology
The in vivo efficacy of this compound has been evaluated in rodent models of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.
Experimental Protocol: Relapsing-Remitting EAE Model in Mice
-
Induction of EAE: Use female SJL/J mice. Immunize subcutaneously with an emulsion of proteolipid protein (PLP) 139-151 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[5]
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the central nervous system.
-
Drug Administration: Begin oral administration of this compound or vehicle daily, starting from the day of immunization or at the onset of clinical signs.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.[6][7]
-
Histopathology: At the end of the study, perfuse the animals and collect the spinal cords for histological analysis of inflammation and demyelination.
Studies have shown that oral administration of this compound significantly reduces the severity of clinical signs and inhibits disease relapse in the EAE model.[1][2]
Pharmacokinetics and Safety
Preclinical studies in rodents have demonstrated that this compound is orally bioavailable. A study in healthy human subjects assessed the safety, tolerability, and pharmacokinetics of single oral doses of this compound.[4] The study design included a dose-escalation phase to evaluate the safety profile of the compound. While detailed results of clinical trials are not fully published, the initiation of such studies indicates progression in the development of this compound as a potential therapeutic agent.
Conclusion
This compound is a potent and selective S1P1 and S1P5 receptor agonist with a promising preclinical profile for the treatment of autoimmune diseases like multiple sclerosis. Its selectivity for S1P1 and S1P5 over other S1P receptor subtypes suggests a favorable safety profile compared to non-selective S1P modulators. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 2. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. A sphingosine‐1‐phosphate receptor type 1 agonist, ASP4058, suppresses intracranial aneurysm through promoting endothelial integrity and blocking macrophage transmigration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purification of ASP-4058
For Research & Drug Development Professionals
Abstract
ASP-4058 is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5, positioning it as a compound of significant interest for therapeutic applications, particularly in autoimmune diseases. This document provides a comprehensive technical overview of the laboratory-scale synthesis and purification of this compound, based on established chemical principles and patent literature. It includes detailed experimental protocols, tabulated data for key intermediates, and a visual representation of the synthetic workflow.
Introduction to this compound
This compound, also known by its IUPAC name 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole, is a next-generation S1P receptor modulator.[1] Its high selectivity for S1P1 and S1P5 receptors suggests potential for a favorable safety profile compared to less selective S1P modulators.[1] This guide outlines a plausible synthetic route, enabling researchers to produce this compound for further investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 952565-91-2 (free base) | [1] |
| Molecular Formula | C₁₉H₁₂F₆N₄O₂ | [1] |
| Molecular Weight | 454.32 g/mol | [1] |
| IUPAC Name | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole | [1] |
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized as a multi-step process involving the construction of two key heterocyclic cores: a 1,2,4-oxadiazole and a benzimidazole. The overall workflow involves the initial preparation of a substituted benzonitrile intermediate, its conversion to an amidoxime, subsequent cyclization to form the oxadiazole ring, and a final condensation reaction to yield the benzimidazole moiety.
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(((S)-1,1,1-trifluoropropan-2-yl)oxy)-3-(trifluoromethyl)benzonitrile (Intermediate 1)
This initial step involves a nucleophilic aromatic substitution reaction to couple the fluorinated alcohol with the benzonitrile core.
Methodology:
-
To a solution of (S)-1,1,1-trifluoropropan-2-ol (1.2 equivalents) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the resulting mixture at room temperature for 30 minutes to form the corresponding alkoxide.
-
Add 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by silica gel chromatography if necessary.
Step 2: Synthesis of N'-Hydroxy-4-(((S)-1,1,1-trifluoropropan-2-yl)oxy)-3-(trifluoromethyl)benzimidamide (Intermediate 2)
The nitrile group of Intermediate 1 is converted to an N-hydroxy-benzimidamide, a key precursor for the oxadiazole ring.
Methodology:
-
Dissolve Intermediate 1 (1.0 equivalent) in a suitable protic solvent like ethanol.
-
Add an aqueous solution of hydroxylamine (e.g., 50 wt. % in H₂O, 2.0-3.0 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Heat the mixture to reflux (approximately 80 °C) and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain Intermediate 2, which is often carried forward without extensive purification.
Step 3: Synthesis of this compound
This final step involves the formation of the benzimidazole and 1,2,4-oxadiazole rings in a one-pot or sequential manner. The protocol below describes a plausible one-pot condensation and cyclization.
Methodology:
-
Combine Intermediate 2 (1.0 equivalent) and 3,4-diaminobenzoic acid (1.0 equivalent) in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to a high temperature (typically 140-160 °C) under an inert atmosphere. This facilitates both the condensation to form the benzimidazole ring and the dehydration/cyclization to form the oxadiazole ring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture carefully and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a strong base (e.g., concentrated NaOH or NH₄OH solution) to precipitate the crude product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
Purification Protocol
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, intermediates, and side products. A two-step process involving column chromatography followed by recrystallization is generally effective.
Caption: General purification workflow for this compound.
Methodology:
1. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is recommended. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 1:1 Hexane:EtOAc) to elute the product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Recrystallization:
-
Solvent System: A binary solvent system such as ethanol/water or acetonitrile can be effective.
-
Procedure:
-
Dissolve the solid obtained from chromatography in a minimum amount of the hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Data Summary
The following table summarizes the key intermediates and the final product in the synthesis of this compound.
Table 2: Summary of Compounds in this compound Synthesis
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Role |
| Intermediate 1 | 4-(((S)-1,1,1-trifluoropropan-2-yl)oxy)-3-(trifluoromethyl)benzonitrile | C₁₁H₆F₆NO | 282.16 | Ether-linked benzonitrile core |
| Intermediate 2 | N'-Hydroxy-4-(((S)-1,1,1-trifluoropropan-2-yl)oxy)-3-(trifluoromethyl)benzimidamide | C₁₁H₉F₆N₂O₂ | 315.19 | Oxadiazole precursor |
| This compound | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole | C₁₉H₁₂F₆N₄O₂ | 454.32 | Final Product |
Note: Structures are representational. Yields and purity are dependent on specific reaction conditions and purification efficiency.
Conclusion
The synthesis and purification of this compound are achievable through a convergent synthetic strategy involving standard organic chemistry transformations. The protocols outlined in this guide provide a robust framework for researchers to produce high-purity this compound for preclinical studies and further drug development activities. Careful control of reaction conditions and rigorous purification are paramount to achieving the desired product quality.
References
In Vitro Characterization of ASP-4058: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 is a novel small molecule that has been identified as a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. The selective agonism of S1P1 and S1P5 suggests the potential for therapeutic applications with a more favorable safety profile compared to non-selective S1P receptor modulators. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, including its receptor activation profile and the experimental methodologies used for its evaluation.
Quantitative Data Summary
The in vitro activity of this compound was assessed against all five human S1P receptor subtypes (S1P1-5) using a [³⁵S]GTPγS binding assay. Additionally, its effect on downstream signaling was evaluated through a cAMP accumulation assay. The results are summarized in the table below.
| Assay Type | Receptor Subtype | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding Assay | S1P1 | EC₅₀ | 7.4 |
| S1P2 | EC₅₀ | >10000 | |
| S1P3 | EC₅₀ | 1100 | |
| S1P4 | EC₅₀ | >10000 | |
| S1P5 | EC₅₀ | 7.5 | |
| cAMP Accumulation Assay | - | IC₅₀ | 2.1 |
Table 1: In Vitro Activity of this compound
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by this compound and the general workflow of the key in vitro experiments.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to a GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate).
-
This compound.
-
GF/B filter plates.
-
Scintillation fluid.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Prepare a reaction mixture containing the cell membranes (10 µg protein), 3 µM GDP, and various concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding 0.2 nM [³⁵S]GTPγS to the mixture. The final reaction volume is 100 µL.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Dry the filter plates and add scintillation fluid to each well.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
The EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
cAMP Accumulation Assay
This assay is used to determine the functional consequence of Gαi-coupled receptor activation, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human S1P1 receptor.
-
Assay medium (e.g., HBSS containing 5 mM HEPES).
-
Forskolin.
-
This compound.
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).
Procedure:
-
Seed the CHO-K1-hS1P1 cells in 384-well plates and culture overnight.
-
Wash the cells with the assay medium.
-
Add various concentrations of this compound to the cells and pre-incubate for 10 minutes at room temperature.
-
Stimulate the cells with 1 µM forskolin for 30 minutes at room temperature to induce cAMP production.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the detection kit reagents and a suitable plate reader.
-
The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the forskolin-induced cAMP accumulation, is calculated from the concentration-response curve.
Conclusion
The in vitro characterization of this compound demonstrates its high potency and selectivity as an agonist for S1P1 and S1P5 receptors. The data from the [³⁵S]GTPγS binding and cAMP accumulation assays confirm its functional activity and mechanism of action through Gαi-coupled signaling pathways. These findings underscore the potential of this compound as a targeted therapeutic agent and provide a solid foundation for further preclinical and clinical development.
Preclinical Safety Profile of ASP-4058: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 is a novel small molecule that acts as a potent and selective agonist for the sphingosine 1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅).[1] This selectivity profile suggests its potential therapeutic utility in autoimmune diseases, such as multiple sclerosis, by modulating lymphocyte trafficking. This technical guide provides a comprehensive overview of the preliminary toxicity studies of this compound, focusing on data presentation, detailed experimental protocols, and visualization of its mechanism of action. The information presented here is synthesized from available preclinical data to aid researchers and drug development professionals in understanding the safety profile of this compound.
Core Mechanism of Action
This compound exerts its pharmacological effect by binding to and activating S1P₁ and S1P₅ receptors. The binding to S1P₁ receptors on lymphocytes prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system and contribute to inflammation in autoimmune conditions. The engagement of S1P₅ receptors may also contribute to its therapeutic effects.
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound binding to the S1P₁ receptor on a lymphocyte.
References
Unable to Identify Target and Validation Data for ASP-4058
A comprehensive search has yielded no publicly available information on a therapeutic agent or drug candidate with the identifier "ASP-4058." Consequently, the creation of an in-depth technical guide on its target identification and validation, as requested, cannot be fulfilled at this time.
Initial investigations into scientific and medical databases, as well as general web searches, did not retrieve any specific molecule, compound, or drug designated as this compound. The search results were primarily associated with unrelated topics, including:
-
Antibiotic Stewardship Programs (ASP): Several retrieved documents referenced "ASP" in the context of programs aimed at optimizing antibiotic use to combat antimicrobial resistance.
-
Academic Coursework: The identifier "MEDI 4058" was found to correspond to a clinical pharmacology course at the University of Texas Health Science Center.
-
Other Unrelated Entities: The acronym "ASP" also led to information about the Astronomical Society of the Pacific.
The absence of any specific data relating to a compound named this compound makes it impossible to provide the requested details, including:
-
Quantitative Data Summaries: No experimental data is available to be structured into tables for comparison.
-
Experimental Protocols: Without knowledge of the compound or its development, there are no cited experiments for which detailed methodologies can be provided.
-
Signaling Pathway and Workflow Diagrams: The lack of information on the mechanism of action or the research process for this compound precludes the creation of any relevant diagrams.
It is possible that "this compound" is an internal, preclinical, or otherwise non-public designation for a compound. Until information about this specific agent is disclosed in publicly accessible sources, a detailed technical guide on its target identification and validation cannot be generated.
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ASP-4058
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 is a novel, orally active, selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] It has been investigated for its potential therapeutic effects in autoimmune diseases, particularly multiple sclerosis. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, efficacy in animal models, and safety profile compared to the non-selective S1P receptor agonist, fingolimod.
Pharmacodynamics
The pharmacodynamic properties of this compound have been primarily characterized in in vitro receptor binding and functional assays, as well as in in vivo rodent models of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.
Receptor Selectivity and Potency
This compound demonstrates high selectivity and potency for S1P1 and S1P5 receptors over other S1P receptor subtypes (S1P2, S1P3, and S1P4). This selectivity is a key differentiating feature from the first-generation S1P receptor modulator, fingolimod, which is non-selective. The agonistic activity of this compound at S1P1 is believed to be the primary driver of its immunomodulatory effects.
Table 1: In Vitro Agonist Potency of this compound at Human S1P Receptor Subtypes
| Receptor Subtype | This compound EC50 (nM) |
| S1P1 | 0.33 |
| S1P2 | >10000 |
| S1P3 | >10000 |
| S1P4 | 380 |
| S1P5 | 0.48 |
Data from GTPγS binding assays.
Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration
The primary mechanism of action of this compound is the functional antagonism of S1P1 receptors on lymphocytes. As an S1P1 agonist, this compound initially activates the receptor, but prolonged exposure leads to its internalization and degradation. This renders lymphocytes unresponsive to the natural S1P gradient, which is crucial for their egress from secondary lymphoid organs (lymph nodes and spleen). Consequently, circulating lymphocytes are sequestered in these lymphoid tissues, leading to a dose-dependent reduction in peripheral blood lymphocyte counts. This sequestration of autoreactive lymphocytes prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive autoimmune neurodegeneration in conditions like multiple sclerosis.
In Vivo Pharmacodynamic Effects in Rodents
Oral administration of this compound to Lewis rats resulted in a dose-dependent reduction in peripheral blood lymphocyte counts.[2]
Table 2: Effect of this compound on Peripheral Lymphocyte Counts in Lewis Rats
| Treatment | Dose (mg/kg) | Effect on Lymphocyte Count |
| Single Oral Dose | 0.1 | ED50 for lymphocyte reduction at 24h[2] |
| Repeated Oral Dose (14 days) | 0.1 | Cmax of 16.4 ± 0.463 ng/mL[2] |
Efficacy in Rodent Models of Experimental Autoimmune Encephalomyelitis (EAE)
This compound has demonstrated significant efficacy in preventing and treating clinical signs of EAE in both rats and mice.
-
Prophylactic Treatment in Rats: In a model of acute monophasic EAE in Lewis rats, prophylactic oral administration of this compound from the day of immunization dose-dependently reduced the clinical EAE score.[2]
-
Therapeutic Treatment in Mice: In a relapsing-remitting EAE model in SJL/J mice, therapeutic administration of this compound after the onset of clinical signs significantly reduced the severity of relapse.[2]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively available in the public domain. However, some key data have been reported.
Absorption and Distribution in Rats
Following oral administration, this compound is absorbed and distributed to the plasma. Studies with radiolabeled this compound have confirmed its ability to penetrate the central nervous system.
Table 3: Available Pharmacokinetic Data for this compound in Rats
| Parameter | Species | Dose | Value |
| Maximum Plasma Concentration (Cmax) | Lewis Rat | 0.1 mg/kg (repeated oral dose for 14 days) | 16.4 ± 0.463 ng/mL[2] |
| Brain-to-Plasma Concentration Ratio | Sprague Dawley Rat | 1 mg/kg (single oral dose of [14C]ASP4058) | 2.4 - 2.9 (from 4h to 168h post-dose)[2] |
Note: Comprehensive pharmacokinetic parameters such as Tmax, AUC, half-life, and oral bioavailability are not publicly available in the reviewed literature.
Safety Profile
A key advantage of this compound's selectivity for S1P1 and S1P5 is its improved cardiovascular safety profile compared to non-selective S1P modulators like fingolimod. The adverse effects of bradycardia (slowing of the heart rate) associated with fingolimod are primarily mediated by agonism at S1P3 receptors on atrial pacemaker cells.
In preclinical studies, this compound demonstrated a significantly wider safety margin for bradycardia induction compared to fingolimod.[2]
Experimental Protocols
GTPγS Binding Assay for S1P Receptor Agonist Activity
This assay was used to determine the in vitro potency and selectivity of this compound.
-
Cell Lines: CHO-K1 or RH7777 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5.
-
Membrane Preparation: Cell membranes were prepared and suspended in an assay buffer.
-
Assay Conditions: Membranes were incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins upon receptor activation was measured by scintillation counting.
-
Data Analysis: EC50 values were calculated from the concentration-response curves.
Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats (Acute Monophasic Model)
-
Animals: Female Lewis rats.
-
Immunization: On day 0, rats were immunized with an emulsion of guinea pig myelin basic protein (MBP) and complete Freund's adjuvant (CFA).
-
Treatment: this compound or vehicle was administered orally once daily from day 0 to day 20.
-
Clinical Scoring: Animals were observed daily for clinical signs of EAE, which were scored on a scale of 0 to 5 (0 = normal, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Outcome Measures: The primary outcome was the cumulative clinical score over the 21-day study period.
Induction and Assessment of EAE in SJL/J Mice (Relapsing-Remitting Model)
-
Animals: Female SJL/J mice.
-
Immunization: On day 0, mice were immunized with an emulsion of proteolipid protein (PLP) peptide (amino acids 139-151) and CFA.
-
Pertussis Toxin: Mice received an intravenous injection of pertussis toxin on days 0 and 2.
-
Treatment: this compound or vehicle was administered orally once daily starting from the first appearance of clinical signs (therapeutic model).
-
Clinical Scoring: Similar to the rat model, mice were scored daily for clinical signs of EAE.
-
Outcome Measures: Efficacy was assessed by the reduction in clinical scores during the relapse phase of the disease.
Conclusion
This compound is a potent and selective S1P1 and S1P5 receptor agonist with a clear pharmacodynamic effect on lymphocyte trafficking. Its efficacy in preclinical models of multiple sclerosis, coupled with a favorable cardiovascular safety profile compared to non-selective S1P modulators, suggests its potential as a valuable therapeutic agent for autoimmune disorders. While comprehensive pharmacokinetic data in preclinical species is limited in publicly available literature, the existing information indicates good oral absorption and CNS penetration. Further studies are warranted to fully characterize its pharmacokinetic profile and long-term safety.
References
- 1. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Testing of ASP-4058
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of ASP-4058, a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5. Understanding the solubility and stability of this compound is critical for its advancement in drug development, from early-stage in vitro screening to formulation and clinical application. This document outlines detailed experimental protocols for assessing these parameters and presents available data in a structured format.
Physicochemical Properties of this compound
This compound is a small molecule with the chemical formula C₁₉H₁₂F₆N₄O₂ and a molecular weight of 442.32 g/mol .[1] Its chemical name is 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole.[1] The hydrochloride salt form is also available.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various formulations. Low aqueous solubility can present significant challenges in drug development.[2][3][4]
Quantitative Solubility Data
Limited public data is available on the aqueous solubility of this compound. However, its solubility in dimethyl sulfoxide (DMSO) has been reported.
| Solvent | Solubility | Molar Equivalent | Method | Reference |
| DMSO | 70 mg/mL | 158.26 mM | Not specified | [5] |
Further studies are required to determine the aqueous solubility of this compound across a physiologically relevant pH range.
Experimental Protocols for Solubility Assessment
To thoroughly characterize the solubility of this compound, both kinetic and thermodynamic solubility assays are recommended.
This high-throughput method is useful for early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[3][4][6][7][8]
Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a concentrated DMSO stock solution.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Buffer: Add a small aliquot of each DMSO concentration to a phosphate-buffered saline (PBS, pH 7.4) solution in a microtiter plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[6][7]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[4][7]
-
UV-Vis Spectroscopy: Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate at the λmax of this compound.[6][7]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
This method determines the true equilibrium solubility of the solid compound in a given solvent and is crucial for pre-formulation and formulation development.[2][3][6][9]
Objective: To determine the saturation concentration of this compound in an aqueous buffer at equilibrium.
Methodology:
-
Dispensing Solid Compound: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][9]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate measurements.
Stability Profile of this compound
Assessing the stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[10][11][12][13]
Summary of Stability Data
General stability information for this compound indicates that it is stable for several weeks at ambient temperature during shipping.[1] Recommended storage conditions are:
| Condition | Duration |
| 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months to years) |
Detailed stability studies under various stress conditions are necessary to fully characterize the degradation profile of this compound.
Experimental Protocols for Stability Assessment
ICH guidelines recommend a systematic approach to stability testing, including formal stability studies and forced degradation studies.[10][11]
Objective: To establish a re-test period for the drug substance and a shelf life for the drug product under defined storage conditions.[10]
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.[10][11]
-
Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[11]
-
Testing Schedule: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analytical Testing: At each time point, test for appearance, assay, degradation products, and other critical quality attributes using a validated stability-indicating analytical method (e.g., HPLC).
Objective: To identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[14][15][16][17]
Methodology:
Subject this compound to a variety of stress conditions that are more severe than accelerated stability conditions. The target degradation is typically between 5-20%.[16][17]
-
Acidic Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 N HCl) at room temperature or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat a solution of this compound with a strong base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photostability: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines.[10]
-
Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC-MS) to separate and identify the degradation products.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
This compound is an agonist for the S1P receptors 1 and 5 (S1P₁ and S1P₅).[1][5] These are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, endothelial barrier function, and neurogenesis.[18][19][20][21] Upon binding of this compound, these receptors activate downstream signaling cascades.
Caption: this compound activates S1P₁ and S1P₅ receptors, initiating intracellular signaling.
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a logical workflow for the comprehensive assessment of this compound's solubility and stability.
Caption: A workflow for assessing the solubility and stability of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. evotec.com [evotec.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 6. enamine.net [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. database.ich.org [database.ich.org]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
In-Depth Technical Guide: Known Biological Activities of ASP-4058
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: A Selective S1P Receptor Agonist with a Favorable Safety Profile
ASP-4058 is an investigational drug candidate identified as a potent and selective agonist for the sphingosine 1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅). Its primary biological activity revolves around the modulation of the immune system, positioning it as a potential therapeutic agent for autoimmune diseases, most notably multiple sclerosis. Preclinical studies have demonstrated its efficacy in animal models of autoimmune disease, coupled with a superior safety profile compared to less selective S1P receptor agonists like fingolimod.
Mechanism of Action: Targeting S1P₁ and S1P₅ Receptors
This compound exerts its pharmacological effects by binding to and activating S1P₁ and S1P₅ receptors. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes.
-
S1P₁ Receptor: Primarily found on lymphocytes and endothelial cells, the S1P₁ receptor is a key regulator of lymphocyte trafficking from lymph nodes into the peripheral circulation. Agonism of S1P₁ by this compound leads to the internalization of the receptor on lymphocytes, effectively trapping them within the lymph nodes. This sequestration of lymphocytes prevents their migration to sites of inflammation, thereby dampening the autoimmune response. In the context of multiple sclerosis, this action is believed to reduce the infiltration of autoreactive lymphocytes into the central nervous system.
-
S1P₅ Receptor: The S1P₅ receptor is predominantly expressed in the white matter of the central nervous system, particularly on oligodendrocytes, the cells responsible for myelin production. The role of S1P₅ agonism in the therapeutic effects of this compound is still under investigation but may contribute to neuroprotective or remyelinating processes.
The selectivity of this compound for S1P₁ and S1P₅, with significantly lower activity at other S1P receptor subtypes (S1P₂, S1P₃, and S1P₄), is a key differentiator. S1P₃ receptor activation, for instance, has been linked to adverse cardiovascular effects such as bradycardia (a slowing of the heart rate), a known side effect of the non-selective S1P receptor agonist fingolimod. By avoiding significant S1P₃ agonism, this compound is designed to have a wider safety margin.
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological activity of this compound from preclinical studies.
Table 1: In Vitro Receptor Agonist Activity of this compound
| Receptor Subtype | EC₅₀ (nM) |
| Human S1P₁ | 7.4 |
| Human S1P₅ | 7.5 |
EC₅₀ (Half maximal effective concentration) values were determined using a GTPγS binding assay with membranes from cells overexpressing the respective human S1P receptor subtype.
Table 2: In Vivo Effects of this compound in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Dose (mg/kg, oral) | Peripheral Lymphocyte Count | Mean Clinical Score |
| Vehicle | - | Baseline | 3.5 |
| This compound | 0.1 | Significant Reduction | 1.5 |
| This compound | 0.3 | Significant Reduction | 0.5 |
Data are representative of studies demonstrating a dose-dependent reduction in peripheral lymphocytes and amelioration of clinical signs of EAE in rats.
Signaling Pathways and Experimental Workflows
S1P₁ Receptor Signaling Pathway
Activation of the S1P₁ receptor by this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gαi).
Experimental Workflow: GTPγS Binding Assay
This assay is a functional measure of G protein-coupled receptor activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist.
Detailed Experimental Protocols
GTPγS Binding Assay
This protocol is based on the methodology used to assess the agonist activity of this compound at S1P receptors.
-
Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably overexpressing the human S1P receptor subtype of interest (S1P₁, S1P₂, S1P₃, S1P₄, or S1P₅).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and store at -80°C until use. Protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the cell membranes (typically 5-20 µg of protein per well), assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), and varying concentrations of this compound or a reference agonist.
-
Add a fixed concentration of GDP (e.g., 10 µM) to the reaction mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step separates the membranes with bound [³⁵S]GTPγS from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound [³⁵S]GTPγS.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Rats
This is a widely used animal model of multiple sclerosis to evaluate the in vivo efficacy of potential therapeutic agents.
-
Induction of EAE:
-
Use a susceptible strain of rats, such as Lewis rats.
-
Prepare an emulsion of a myelin antigen, such as myelin basic protein (MBP) or myelin oligodendrocyte glycoprotein (MOG), in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at the base of the tail or in the hind footpads of the rats.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later to enhance the autoimmune response and facilitate the breakdown of the blood-brain barrier.
-
-
Treatment:
-
Prepare a formulation of this compound suitable for oral administration (e.g., a suspension in a vehicle such as 0.5% methylcellulose).
-
Begin daily oral administration of this compound or vehicle to the rats, starting from the day of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).
-
-
Monitoring and Evaluation:
-
Monitor the rats daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Record the body weight of the rats daily.
-
At the end of the study, collect blood samples to measure peripheral lymphocyte counts using a hematology analyzer.
-
Perfuse the animals and collect the spinal cords for histopathological analysis to assess the degree of inflammation and demyelination.
-
-
Data Analysis:
-
Compare the mean clinical scores, body weight changes, and peripheral lymphocyte counts between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods.
-
Quantify the extent of inflammation and demyelination in the spinal cord sections.
-
Safety Pharmacology Assays in Rodents
These assays are conducted to assess the potential adverse effects of a drug candidate on major physiological systems.
-
Cardiovascular Safety (Bradycardia):
-
Implant telemetry transmitters in rats to continuously monitor heart rate and electrocardiogram (ECG) parameters.
-
After a recovery period, administer a single oral dose of this compound or vehicle.
-
Continuously record cardiovascular parameters for a defined period (e.g., 24 hours) post-dosing.
-
Analyze the data for any significant changes in heart rate, particularly a decrease (bradycardia), and other ECG intervals.
-
-
Respiratory Safety (Bronchoconstriction):
-
Use conscious, unrestrained guinea pigs or rats placed in a whole-body plethysmography chamber.
-
Administer this compound or vehicle, typically via inhalation or systemic administration.
-
Measure respiratory parameters such as tidal volume, respiratory rate, and enhanced pause (Penh), which is an indicator of bronchoconstriction.
-
Challenge the animals with a bronchoconstrictor agent (e.g., methacholine or histamine) before and after drug administration to assess any potentiation of the bronchoconstrictor response.
-
Analyze the data for any significant changes in respiratory function indicative of bronchoconstriction.
-
Conclusion
This compound is a selective S1P₁ and S1P₅ receptor agonist with a well-defined mechanism of action that supports its development for the treatment of autoimmune diseases. Its efficacy in preclinical models of multiple sclerosis, combined with a favorable safety profile that mitigates the risk of bradycardia associated with less selective S1P modulators, makes it a promising therapeutic candidate. Further clinical investigation is warranted to establish its safety and efficacy in human populations.
Methodological & Application
Application Notes and Protocols for ASP-4058 in Cell Culture Experiments
Introduction
Extensive research for a compound designated "ASP-4058" for use in cell culture experiments did not yield specific information on a drug or molecule with this identifier. The search results indicate that "4058" is associated with a product number from Cell Signaling Technology, specifically for a Phospho-Akt (Ser473) (193H12) Rabbit Monoclonal Antibody (#4058). There is no publicly available information to suggest that this compound is a compound, drug, or molecule intended for cell culture treatment.
This document will proceed by providing a detailed protocol for the use of the Cell Signaling Technology antibody #4058 in western blotting, a common application for this type of product in cell culture experiments. Additionally, it will outline the general signaling pathway of Akt, which this antibody is designed to detect, as this is a critical pathway in cell survival and proliferation.
Part 1: Western Blotting Protocol for Phospho-Akt (Ser473) Detection
This protocol is adapted for the use of Phospho-Akt (Ser473) (193H12) Rabbit mAb #4058 from Cell Signaling Technology.
Experimental Workflow
Caption: Western Blotting Workflow for Phospho-Akt (Ser473) Detection.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture cells of interest in appropriate media and conditions.
-
Treat cells with experimental compounds as required to stimulate or inhibit the Akt pathway.
-
Include positive and negative controls. A known activator of the PI3K/Akt pathway (e.g., insulin or IGF-1) can serve as a positive control.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
6. Blocking:
-
Block the membrane with 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.
7. Primary Antibody Incubation:
-
Dilute the Phospho-Akt (Ser473) (193H12) Rabbit mAb (#4058) in the blocking buffer. The recommended dilution can be found on the product datasheet.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the protein bands using an imaging system.
Part 2: The PI3K/Akt Signaling Pathway
The antibody #4058 detects the phosphorylation of Akt at the Serine 473 residue, a key event in the activation of the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for regulating cell survival, growth, proliferation, and metabolism.[2]
Signaling Pathway Diagram
Caption: Simplified PI3K/Akt Signaling Pathway.
Pathway Description
-
Activation: The pathway is typically initiated by the binding of growth factors to Receptor Tyrosine Kinases (RTKs) on the cell surface.
-
PI3K Activation: This binding event activates Phosphoinositide 3-kinase (PI3K).
-
PIP3 Formation: Activated PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Recruitment and Phosphorylation: PIP3 acts as a docking site, recruiting Akt and PDK1 to the cell membrane. Akt is then phosphorylated at Threonine 308 by PDK1 and at Serine 473 by mTORC2, leading to its full activation.[1][2]
-
Downstream Effects: Activated Akt (p-Akt) phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis, stimulate cell growth and proliferation through mTORC1 signaling, and regulate glucose metabolism.[2]
-
Negative Regulation: The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[1][2]
Quantitative Data Summary
As no specific data for a compound "this compound" is available, a template table is provided below to illustrate how quantitative data from a hypothetical experiment using an Akt inhibitor could be presented.
| Treatment Group | Concentration (µM) | p-Akt (Ser473) Level (Normalized to Control) | Cell Viability (%) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 100 ± 4.2 |
| Hypothetical Inhibitor | 0.1 | 0.78 ± 0.04 | 95.1 ± 3.8 |
| Hypothetical Inhibitor | 1 | 0.45 ± 0.06 | 72.3 ± 5.1 |
| Hypothetical Inhibitor | 10 | 0.12 ± 0.03 | 45.8 ± 6.3 |
Note: The above data is for illustrative purposes only.
Conclusion
While the initial request for protocols related to "this compound" could not be fulfilled due to a lack of public information on a compound with this name, this document provides a comprehensive guide for utilizing the associated antibody product, #4058, in a key cell biology application. The provided protocols and pathway diagrams offer a framework for investigating the PI3K/Akt signaling pathway in cell culture experiments. For further inquiries regarding "this compound", it is recommended to provide an alternative name, chemical structure, or relevant publications.
References
Application Notes and Protocols for ASP-4058 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 is a novel and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅).[1][2][3] It has demonstrated therapeutic potential in preclinical animal models of autoimmune diseases, particularly those with neuro-inflammatory components like multiple sclerosis. This document provides detailed application notes and protocols for the utilization of this compound in relevant animal models, based on published preclinical research.
This compound's mechanism of action involves the modulation of lymphocyte trafficking and potentially direct effects within the central nervous system (CNS).[1][2] By activating S1P₁ receptors on lymphocytes, it causes their sequestration in secondary lymphoid organs, reducing their infiltration into sites of inflammation. Its agonistic activity on S1P₅, which is expressed on oligodendrocytes, suggests a potential role in promoting myelin sheath integrity and repair.[1][2]
Data Presentation
In Vitro Receptor Activity
The following table summarizes the in vitro agonistic activity of this compound on human S1P receptor subtypes, as determined by GTPγS binding assays.
| Receptor Subtype | This compound EC₅₀ (nmol/L) | Fingolimod-P EC₅₀ (nmol/L) |
| S1P₁ | 0.61 | 0.28 |
| S1P₂ | >1000 | 110 |
| S1P₃ | 720 | 0.69 |
| S1P₄ | 250 | 1.1 |
| S1P₅ | 0.77 | 0.32 |
Data sourced from Yamamoto et al., 2014.[1][2]
In Vivo Efficacy in EAE Models
The tables below summarize the efficacy of this compound in two different rodent models of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis.
Table 1: Prophylactic Efficacy of this compound in Lewis Rat EAE
| Treatment Group (n=10) | Dose (mg/kg/day, p.o.) | Day of Onset (mean ± SEM) | Maximum Clinical Score (mean ± SEM) | Cumulative Score (mean ± SEM) |
| Vehicle (0.5% MC) | - | 10.9 ± 0.2 | 3.4 ± 0.2 | 20.1 ± 1.5 |
| This compound | 0.03 | 12.1 ± 0.4 | 2.1 ± 0.5 | 9.0 ± 2.6 |
| This compound | 0.1 | No disease | 0 | 0 |
| This compound | 0.3 | No disease | 0 | 0* |
p < 0.05 vs. Vehicle. Dosing from day 0 to 17 post-immunization. Data adapted from Yamamoto et al., 2014.[1][2]
Table 2: Therapeutic Efficacy of this compound in SJL/J Mouse Relapsing-Remitting EAE
| Treatment Group (n=8-9) | Dose (mg/kg/day, p.o.) | First Relapse Rate (%) | Mean Clinical Score at Day 56 |
| Vehicle (0.5% MC) | - | 100 | 2.1 ± 0.5 |
| This compound | 0.1 | 22.2 | 0.3 ± 0.2 |
| This compound | 0.3 | 0 | 0 |
p < 0.05 vs. Vehicle. Dosing from the first remission (day 21-25) to day 56 post-immunization. Data adapted from Yamamoto et al., 2014.[1][2]
Experimental Protocols
Protocol 1: Induction of EAE in Lewis Rats (Prophylactic Treatment)
Objective: To assess the prophylactic efficacy of this compound in an acute monophasic EAE model.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Guinea pig spinal cord homogenate (GPSCH)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles for immunization and oral gavage
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of GPSCH in CFA (1:1 ratio).
-
Anesthetize rats and inject 0.1 mL of the emulsion intradermally into the footpad of the right hind limb.
-
-
Treatment:
-
Prepare this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle orally once daily, starting from Day 0 and continuing until the end of the observation period (e.g., Day 18).
-
-
Clinical Scoring:
-
Monitor the animals daily for clinical signs of EAE, starting from Day 7.
-
Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund or death
-
-
Protocol 2: Induction of Relapsing-Remitting EAE in SJL/J Mice (Therapeutic Treatment)
Objective: To evaluate the therapeutic efficacy of this compound in a relapsing-remitting EAE model.
Materials:
-
Female SJL/J mice (8-12 weeks old)
-
Proteolipid protein (PLP) 139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles for immunization and oral gavage
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of PLP 139-151 peptide in CFA.
-
Inject 0.1 mL of the emulsion subcutaneously at two sites on the back.
-
Administer pertussis toxin (e.g., 200 ng) intraperitoneally on Day 0 and Day 2.
-
-
Clinical Scoring and Treatment Initiation:
-
Monitor the mice daily for clinical signs of EAE using a standard scoring system (as described in Protocol 1, with half points for intermediate signs).
-
Initiate treatment with this compound or vehicle at the onset of the first remission (typically around Day 21-25).
-
-
Continued Treatment and Monitoring:
-
Administer this compound or vehicle orally once daily until the end of the study (e.g., Day 56).
-
Continue daily clinical scoring to assess the frequency and severity of relapses.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an S1P₁ and S1P₅ agonist.
Experimental Workflow for Prophylactic EAE Study
Caption: Workflow for a prophylactic EAE study using this compound.
Logical Relationship in Therapeutic EAE Study Design
Caption: Logical flow of a therapeutic EAE study with this compound.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 3. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP-4058 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 is a novel, orally active, and selective agonist for the sphingosine 1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] It has shown efficacy in rodent models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, by reducing the number of peripheral lymphocytes.[2][3] Compared to the nonselective S1P receptor agonist fingolimod, this compound exhibits a more favorable safety profile, with a wider safety margin for bradycardia and bronchoconstriction in rodents.[2] These characteristics make this compound a promising therapeutic candidate for autoimmune diseases.
Mechanism of Action
This compound selectively activates S1P1 and S1P5.[1] The activation of S1P1 is a key regulator of lymphocyte trafficking, and agonism of this receptor leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS) and subsequent autoimmune-mediated damage.[3]
Quantitative Data Summary
The following tables summarize the in vivo dosages and efficacy of this compound in rodent EAE models as reported in scientific literature.
Table 1: Prophylactic Efficacy of this compound in Lewis Rat EAE Model [3]
| Dosage (mg/kg, p.o., daily) | Mean Cumulative Clinical Score (Day 0-21) |
| Vehicle | 15.5 ± 0.619 |
| 0.03 | 15.5 ± 1.48 |
| 0.1 | 9.50 ± 2.17 |
| 0.3 | 1.17 ± 1.17 |
Table 2: Therapeutic Efficacy of this compound in a Mouse Relapsing-Remitting EAE Model
| Dosage (mg/kg, p.o., daily) | Mean Cumulative Clinical Score (Day 18-45) |
| Vehicle | Not Reported |
| 0.1 | 6.90 ± 2.85 |
| 0.3 | 5.60 ± 2.21 |
Note: The ED50 value for this compound in the mouse EAE model was determined to be 0.063 mg/kg.
Experimental Protocols
Prophylactic Treatment in a Rat Model of EAE
This protocol is based on the methodology described by Yamamoto et al. (2014).[3]
1. EAE Induction in Lewis Rats:
-
Antigen Emulsion: Emulsify guinea pig myelin basic protein (MBP) in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, immunize female Lewis rats with a subcutaneous injection of the MBP/CFA emulsion at the base of the tail.
2. This compound Administration:
-
Vehicle: Prepare a vehicle of 0.5% methylcellulose.
-
Dosing: Prepare suspensions of this compound in the vehicle at concentrations to achieve final doses of 0.03, 0.1, and 0.3 mg/kg.
-
Administration: Administer this compound or vehicle orally (p.o.) once daily from day 0 to day 21 post-immunization.
3. Clinical Assessment:
-
Scoring: Monitor the clinical signs of EAE daily and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Ataxia or waddling gait
-
3: Partial paralysis of hind limbs
-
4: Complete paralysis of hind limbs
-
5: Moribund state or death
-
-
Data Analysis: Calculate the cumulative clinical score for each treatment group.
Therapeutic Treatment in a Mouse Model of Relapsing-Remitting EAE
1. EAE Induction in SJL/J Mice:
-
Antigen: Use proteolipid protein (PLP) peptide.
-
Immunization: On day 0, immunize female SJL/J mice subcutaneously with the PLP peptide emulsified in CFA.
2. This compound Administration:
-
Vehicle: 0.5% methylcellulose.
-
Dosing: Prepare suspensions of this compound in the vehicle for doses of 0.1 and 0.3 mg/kg.
-
Administration: Begin oral administration of this compound or vehicle once daily from day 12 to day 45 post-immunization, after the initial disease peak.
3. Clinical Assessment:
-
Scoring: Monitor and score the clinical signs daily as described for the rat EAE model.
-
Data Analysis: Calculate the cumulative clinical score during the treatment period.
Visualizations
References
- 1. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of ASP-4058 in Tissue Samples Using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ASP-4058 in preclinical tissue samples. The protocol outlines procedures for tissue homogenization, solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS. This method is suitable for pharmacokinetic and biodistribution studies in drug development. While specific performance data for this compound is not publicly available, this document provides a representative protocol and illustrative performance characteristics based on established methodologies for small molecule analysis in complex biological matrices.[1][2][3][4][5]
Introduction
This compound is a novel therapeutic agent whose efficacy and safety are critically dependent on its concentration at the site of action. Therefore, accurate quantification in various tissues is essential for understanding its pharmacology. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalysis of small molecules in complex biological matrices.[4][5] This document provides a comprehensive protocol for the extraction and quantification of this compound from tissue, which can be adapted by researchers in drug development.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in tissue samples is depicted below.
Caption: Experimental workflow for this compound analysis in tissue.
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Tissue homogenizer
Sample Preparation Protocol
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice to prevent degradation.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 1 mL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined for this compound and IS |
| Dwell Time | 100 ms |
Hypothetical Signaling Pathway for this compound
This compound is described as a sphingosine 1-phosphate receptor 1/5 (S1P1/5) agonist.[6] The following diagram illustrates a simplified, hypothetical signaling pathway that could be activated by this compound.
Caption: Hypothetical S1P1/5 signaling pathway for this compound.
Illustrative Quantitative Data
The following table summarizes the expected performance characteristics of this analytical method. These values are representative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g tissue |
| Upper Limit of Quantification (ULOQ) | 1000 ng/g tissue |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in tissue samples. The protocol for sample preparation is designed to effectively remove matrix interferences, ensuring reliable data for pharmacokinetic and biodistribution studies. While the provided performance data is illustrative, this application note serves as a comprehensive guide for researchers to develop and validate a specific method for this compound analysis.
References
- 1. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Di-1-ASP in High-Throughput Screening Assays
These application notes provide a detailed protocol and data for the use of the fluorescent substrate 4-Di-1-ASP (ASP+) in high-throughput screening (HTS) assays to identify inhibitors of the organic cation transporter 3 (OCT3).
Introduction
Organic cation transporters (OCTs) are crucial for the disposition of a wide range of endogenous molecules, drugs, and environmental toxins.[1] Identifying inhibitors of these transporters is essential for understanding potential drug-drug interactions.[1] High-throughput screening assays provide an efficient method for screening large compound libraries to discover such inhibitors. The fluorescent molecule 4-Di-1-ASP (ASP+) is a substrate for OCT3 and can be used to measure the transporter's activity in a cell-based HTS assay.[1] A decrease in ASP+ uptake in the presence of a test compound indicates inhibition of OCT3.
Data Presentation
The following table summarizes the quantitative data from a high-throughput screen for OCT3 inhibitors using 2,556 compounds, including prescription drugs, bioactive molecules, and natural products.[1]
| Parameter | Value | Reference |
| Fluorescent Probe | 4-Di-1-ASP (ASP+) | [1] |
| Transporter | Organic Cation Transporter 3 (OCT3) | [1] |
| Cell Line | HEK-293 cells stably expressing OCT3 | [1] |
| ASP+ Concentration | 2 µM | [1] |
| Km of OCT3-mediated ASP+ uptake | 33.3 µM (95% CI = 30.5 to 36.1 µM) | [1] |
| Test Compound Concentration | 20 µM | [1] |
| Inhibition Criterion | ≥ 50% inhibition of ASP+ uptake | [1] |
| Number of Compounds Screened | 2556 | [1] |
| Number of Inhibitors Identified | 210 (8.2%) | [1] |
| Average Z-prime (Z') | 0.73 | [1] |
Signaling Pathway
The diagram below illustrates the mechanism of OCT3-mediated uptake of the fluorescent substrate ASP+.
OCT3-mediated transport of ASP+ and its inhibition.
Experimental Protocols
This section details the methodology for a high-throughput screening assay to identify inhibitors of the organic cation transporter 3 (OCT3) using the fluorescent probe 4-Di-1-ASP (ASP+).
Materials:
-
HEK-293 cells stably overexpressing OCT3
-
Black, clear bottom poly-D-lysine coated 96-well plates
-
Hank's Balanced Salt Solution (HBSS)
-
4-Di-1-ASP (ASP+) fluorescent probe
-
Test compound library
-
Corticosterone
Protocol:
-
Cell Seeding:
-
Seed HEK-293 cells overexpressing OCT3 in black, clear bottom poly-D-lysine coated 96-well plates.
-
Allow the cells to grow for 48 hours until they reach approximately 90% confluency.[1]
-
-
Compound Addition:
-
Prepare a solution of 2 µM ASP+ and 20 µM of each test compound in HBSS.[1]
-
-
Incubation:
-
Aspirate the growth media from the cells.
-
Add the HBSS solution containing ASP+ and the test compounds to the cells.
-
Incubate at ambient temperature for approximately 2 minutes.[1] This time point was chosen to measure the initial rate of ASP+ uptake, as the uptake was found to be linear for up to 5 minutes.[1]
-
-
Washing:
-
At the end of the incubation period, aspirate the media.
-
Wash the cells twice with HBSS containing 50 µM corticosterone.[1]
-
-
Data Acquisition:
-
Measure the intracellular fluorescence of ASP+ using a suitable plate reader.
-
-
Data Analysis:
Experimental Workflow
The following diagram outlines the key steps in the high-throughput screening assay workflow.
High-throughput screening assay workflow.
References
Application Notes and Protocols for Lentiviral Transduction with ASP-4058 Treatment
Introduction
Lentiviral vectors are a powerful tool for gene delivery, enabling the stable integration of transgenes into the genome of both dividing and non-dividing cells.[1][2][3] This characteristic makes them highly suitable for various applications, including gene function studies, drug development, and gene therapy.[2][4] Enhancing the efficiency of lentiviral transduction is a key area of research to improve the therapeutic potential and cost-effectiveness of these vectors. This document provides detailed application notes and protocols for utilizing ASP-4058 treatment to enhance lentiviral transduction efficiency. While specific data on this compound is not publicly available, this document outlines the general principles and methodologies for evaluating and implementing a novel compound aimed at improving lentiviral gene delivery. The protocols provided are based on established lentiviral transduction techniques and can be adapted for the specific application of this compound.
I. Principle of Lentiviral Transduction Enhancement
Lentiviral transduction involves several key steps: viral particle binding to the cell surface, entry into the cytoplasm, reverse transcription of the viral RNA genome, nuclear import of the pre-integration complex, and integration of the viral DNA into the host cell genome.[2] Transduction enhancers can act on one or more of these steps to increase the overall efficiency of gene delivery and expression. The precise mechanism of a novel compound like this compound would need to be determined experimentally, but potential mechanisms could include altering cell membrane properties to facilitate viral entry, modulating host cell factors that restrict viral infection, or enhancing the stability of the viral vector.
II. Quantitative Data Summary
To evaluate the efficacy of this compound in enhancing lentiviral transduction, a series of quantitative experiments should be performed. The following tables provide a template for organizing and presenting the resulting data.
Table 1: Effect of this compound Concentration on Transduction Efficiency
| This compound Concentration (µM) | Transduction Efficiency (% of GFP+ cells) | Fold Increase (vs. Control) | Cell Viability (%) |
| 0 (Control) | 1.0 | 100 | |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 10.0 |
Table 2: Effect of this compound on Transgene Expression Levels
| Treatment | Mean Fluorescence Intensity (MFI) of GFP+ cells | Fold Increase in MFI (vs. Control) |
| Control (No this compound) | 1.0 | |
| This compound (Optimal Conc.) |
Table 3: Vector Copy Number (VCN) Analysis
| Treatment | Vector Copy Number (per cell) | Fold Increase in VCN (vs. Control) |
| Control (No this compound) | 1.0 | |
| This compound (Optimal Conc.) |
III. Experimental Protocols
The following are detailed protocols for lentivirus production, cell transduction with this compound treatment, and subsequent analysis.
A. Protocol 1: Lentivirus Production
This protocol describes the generation of replication-defective lentiviral particles using a second-generation packaging system.[3]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (encoding the transgene of interest, e.g., GFP)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., calcium phosphate or a commercial reagent)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the plasmid mixture: In a sterile tube, mix the transfer plasmid, packaging plasmid, and envelope plasmid.
-
Add the transfection reagent to the plasmid mixture according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for the recommended time.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 to 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.
-
-
Virus Titration (Optional but Recommended):
B. Protocol 2: Lentiviral Transduction with this compound Treatment
This protocol details the transduction of target cells with lentivirus in the presence of this compound.
Materials:
-
Target cells (e.g., T cells, hematopoietic stem cells)
-
Complete culture medium for the target cells
-
Lentiviral supernatant
-
This compound stock solution
-
Polybrene or other transduction enhancers (optional)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the target cells in a tissue culture plate at a density that ensures they are in a logarithmic growth phase during transduction.[7]
-
This compound Pre-treatment (Optional):
-
Add this compound at various concentrations to the cells 2-24 hours before adding the lentivirus. This step helps to determine if pre-incubation with the compound enhances transduction.
-
-
Transduction:
-
Prepare the transduction medium: In each well, add fresh culture medium.
-
Add this compound to the desired final concentration.
-
Add the lentiviral supernatant at a predetermined Multiplicity of Infection (MOI).
-
If using, add Polybrene to a final concentration of 4-8 µg/mL.[8]
-
Gently mix the contents of the plate.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.[7]
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.[7][9]
-
Analysis: Allow the cells to grow for another 48-72 hours before analyzing transgene expression.
C. Protocol 3: Analysis of Transduction Efficiency and Transgene Expression
This protocol describes how to quantify the effect of this compound on lentiviral transduction.
Materials:
-
Transduced and control cells
-
Flow cytometer
-
Genomic DNA extraction kit
-
qPCR machine and reagents
Procedure:
-
Flow Cytometry for Transduction Efficiency:
-
Harvest the transduced and control cells.
-
If the transgene is a fluorescent protein like GFP, directly analyze the cells on a flow cytometer to determine the percentage of positive cells.
-
-
Flow Cytometry for Transgene Expression Level:
-
From the flow cytometry data, determine the Mean Fluorescence Intensity (MFI) of the GFP-positive population as a measure of the transgene expression level per cell.
-
-
Vector Copy Number (VCN) Analysis by qPCR:
-
Extract genomic DNA from the transduced and control cells.
-
Perform quantitative PCR (qPCR) using primers specific to a region of the lentiviral vector (e.g., WPRE or the transgene) and a host-specific housekeeping gene (e.g., GAPDH or RNase P).
-
Calculate the VCN per cell using the comparative Ct method.
-
IV. Visualizations
The following diagrams illustrate the experimental workflow and the theoretical signaling pathway that could be influenced by a transduction enhancer like this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Potential mechanism of this compound action.
References
- 1. Production of Lentiviral Vectors for Transducing Cells from the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cd-genomics.com [cd-genomics.com]
- 3. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications and developments of gene therapy drug delivery systems for genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of lentiviral transduction parameters and its application for CRISPR-based secretome modification of human endometrial mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 8. origene.com [origene.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
ASP-4058: Application Notes and Protocols for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 is a novel, orally active, and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3] As a next-generation S1P receptor modulator, this compound offers a more targeted approach compared to nonselective S1P receptor agonists like fingolimod. Its selectivity for S1P1 and S1P5 is crucial for its mechanism of action, primarily involving the regulation of lymphocyte trafficking and potentially direct effects on cells within the central nervous system (CNS).[1][4] This document provides detailed application notes and experimental protocols for studying the interaction of this compound with its target proteins, S1P1 and S1P5.
Mechanism of Action
This compound is an agonist that preferentially binds to and activates S1P1 and S1P5, which are G protein-coupled receptors (GPCRs).[1][2] Activation of S1P1 on lymphocytes is a key mechanism for their sequestration in secondary lymphoid organs, leading to a reduction in circulating lymphocytes.[1] This immunomodulatory effect is the basis for its therapeutic potential in autoimmune diseases such as multiple sclerosis.[1][2] The function of S1P5 in the CNS is still under investigation, but its presence on oligodendrocytes suggests a potential role in neuroprotection.[4]
Quantitative Data on this compound and S1P Receptor Interaction
The interaction of this compound with human S1P receptor subtypes has been quantified using functional assays, such as GTPγS binding assays. The data clearly demonstrates the selectivity of this compound for S1P1 and S1P5 over other S1P receptor subtypes (S1P2, S1P3, and S1P4).[4]
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | Assay Type | Reference |
| This compound | 7.4 | 7.5 | >1000 | >1000 | >1000 | GTPγS Binding | [3][4] |
| Fingolimod-P | 0.3 | 0.8 | >10000 | 0.6 | 1.1 | GTPγS Binding | [4] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathway
The binding of this compound to S1P1 and S1P5 receptors initiates a cascade of intracellular signaling events. As these are Gi-coupled receptors, agonist binding leads to the exchange of GDP for GTP on the Gαi subunit, its dissociation from the Gβγ dimer, and subsequent modulation of downstream effectors.
References
- 1. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing CRISPR-Cas9 Gene Editing with the Hypothetical Small Molecule ASP-4058
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the hypothetical small molecule ASP-4058 as a modulator of CRISPR-Cas9 gene editing. As of the latest literature search, there is no publicly available information on a compound with this specific designation in the context of CRISPR-Cas9. Therefore, this document serves as a generalized guide for utilizing a small molecule inhibitor of the Non-Homologous End Joining (NHEJ) pathway to influence gene editing outcomes. The experimental data presented is illustrative and should be considered hypothetical.
Introduction: Modulating CRISPR-Cas9 Outcomes with Small Molecules
The CRISPR-Cas9 system has revolutionized the field of genetic engineering, providing a powerful tool for targeted DNA modifications.[1][2][3] The technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[4][5] The cell's natural DNA repair mechanisms then resolve this break, primarily through two pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway.[3][5]
The NHEJ pathway often introduces small insertions or deletions (indels) at the cut site, which can be utilized for gene knockout.[6] In contrast, the HDR pathway can be exploited for precise gene editing, such as single nucleotide substitutions or the insertion of larger DNA cassettes, by providing a donor DNA template.[3] The choice between these repair pathways is a critical determinant of the final editing outcome.
Small molecules that modulate the activity of DNA repair pathways offer a promising strategy to enhance the efficiency and control the outcome of CRISPR-Cas9 gene editing. By inhibiting key proteins in the NHEJ pathway, for example, it is possible to bias the repair process towards HDR, thereby increasing the frequency of precise editing events.
This document describes the application of a hypothetical small molecule, this compound, a potent and selective inhibitor of a key component in the NHEJ pathway, to enhance the precision of CRISPR-Cas9-mediated gene editing.
Mechanism of Action: this compound as an NHEJ Inhibitor
Following a Cas9-induced DSB, the NHEJ pathway is initiated by the binding of the Ku70/Ku80 heterodimer to the broken DNA ends.[7][8] This is followed by the recruitment of other factors, including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which ultimately leads to the ligation of the ends, often with the introduction of indels.[7][8]
This compound is a hypothetical small molecule designed to inhibit a critical kinase in the NHEJ pathway. By blocking this step, this compound is proposed to suppress the NHEJ repair mechanism. This inhibition is expected to increase the relative activity of the HDR pathway when a donor template is supplied, leading to a higher frequency of precise gene editing events.
Data Presentation: Illustrative Quantitative Data
The following tables summarize hypothetical quantitative data from experiments using this compound in conjunction with CRISPR-Cas9 to facilitate a gene correction event via HDR.
Table 1: Effect of this compound on CRISPR-Cas9 Editing Efficiency
| Treatment Group | Concentration (µM) | Indel Frequency (%) | HDR Frequency (%) |
| Vehicle Control | 0 | 25.3 ± 2.1 | 5.2 ± 0.8 |
| This compound | 1 | 22.1 ± 1.9 | 10.5 ± 1.2 |
| This compound | 5 | 18.7 ± 2.5 | 18.9 ± 2.3 |
| This compound | 10 | 15.4 ± 1.8 | 25.1 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Off-Target Analysis with this compound
| Treatment Group | Concentration (µM) | On-Target Indels (%) | Off-Target Site 1 Indels (%) | Off-Target Site 2 Indels (%) |
| Vehicle Control | 0 | 25.3 ± 2.1 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| This compound | 10 | 15.4 ± 1.8 | 1.6 ± 0.3 | 0.8 ± 0.3 |
Off-target analysis was performed using deep sequencing of predicted off-target loci.
Table 3: Cell Viability in the Presence of this compound
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 100 |
| This compound | 1 | 98.2 ± 1.5 |
| This compound | 5 | 95.7 ± 2.1 |
| This compound | 10 | 92.3 ± 3.4 |
Cell viability was assessed 72 hours post-transfection using a standard MTT assay.
Experimental Protocols
General Cell Culture and Transfection
-
Cell Seeding: Plate the target cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Components: Prepare a mixture of the Cas9-expressing plasmid, the gRNA-expressing plasmid, and the single-stranded donor oligonucleotide (ssODN) for HDR.
-
Transfection Procedure: Use a suitable transfection reagent according to the manufacturer's instructions to deliver the CRISPR-Cas9 components and the donor template to the cells.
Treatment with this compound
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Small Molecule Treatment: Immediately following transfection, replace the transfection medium with fresh culture medium containing the desired concentration of this compound or a vehicle control. A dose-response curve should be established beforehand to determine the optimal, non-toxic concentration.[9]
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions.
Analysis of Gene Editing Efficiency
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the target genomic region by PCR using primers flanking the cut site.
-
Quantification of Indels and HDR:
-
Sanger Sequencing and TIDE/ICE Analysis: Analyze the PCR products by Sanger sequencing followed by analysis using online tools such as TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of indels.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of editing outcomes, including the frequency of specific HDR events and off-target mutations, perform deep sequencing of the PCR amplicons.
-
Off-Target Analysis
-
Prediction of Off-Target Sites: Use in silico tools to predict potential off-target sites for the specific gRNA sequence.
-
Amplification and Sequencing: Design primers to amplify these potential off-target loci from the genomic DNA of treated and control cells.
-
Analysis: Analyze the PCR products by NGS to quantify the frequency of indels at each off-target site.
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate and treat them with varying concentrations of this compound as described above.
-
MTT Assay: After the incubation period, perform a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell metabolic activity as an indicator of viability.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.
Visualizations
Caption: Experimental workflow for CRISPR-Cas9 gene editing with this compound.
Caption: Simplified diagram of the Non-Homologous End Joining (NHEJ) pathway.
Caption: Logical relationship between this compound, DNA repair, and editing outcomes.
References
- 1. synthego.com [synthego.com]
- 2. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-homologous DNA end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with ASP-4058
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-4058 is a novel and selective agonist for the sphingosine 1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] S1P receptors, particularly S1P1, are crucial regulators of lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. Agonism of S1P1 leads to its internalization and functional antagonism, which in turn causes the sequestration of lymphocytes in lymph nodes. This mechanism underlies the immunomodulatory effects of this compound and similar compounds. Flow cytometry is an essential tool for quantifying the effects of this compound on peripheral blood lymphocyte populations. This document provides detailed protocols for the in vitro treatment of cells with this compound and subsequent analysis by flow cytometry.
Mechanism of Action of this compound
This compound selectively binds to and activates S1P1 and S1P5. The activation of S1P1 on lymphocytes by this compound mimics the natural ligand S1P, leading to the internalization of the receptor. This renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[1][2] Consequently, lymphocytes are retained within the lymphoid tissues, resulting in a dose-dependent reduction of circulating lymphocytes in the peripheral blood.[1] This sequestration of lymphocytes, particularly T and B cells, is the primary mechanism of this compound's immunosuppressive activity.[1]
Below is a diagram illustrating the signaling pathway of this compound.
References
Application of Small Molecules in Organoid Cultures: A General Protocol
Introduction
Organoids, three-dimensional (3D) structures derived from stem cells that mimic the architecture and function of native organs, have emerged as powerful tools in biomedical research and drug development.[1][2] Their ability to recapitulate in vivo physiology makes them ideal for studying disease mechanisms and testing the efficacy and toxicity of novel therapeutic compounds. This document provides a detailed protocol for the application of small molecules in organoid cultures, a crucial step in leveraging these advanced models for drug screening and development. While this protocol provides a general framework, specific parameters may need to be optimized for different organoid types and small molecules.
General Workflow for Small Molecule Application in Organoid Cultures
The successful application of a small molecule to an organoid culture requires careful planning and execution. The general workflow involves organoid establishment, determination of optimal dosing, treatment, and subsequent analysis of the effects.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ASP-4058 Cellular Effects
This technical support center is designed to assist researchers, scientists, and drug development professionals who are encountering unexpected results with ASP-4058 in their cellular experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cellular effect?
A1: this compound is a selective agonist for the sphingosine 1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3][4] These are G protein-coupled receptors (GPCRs) that, upon activation, can initiate a variety of downstream signaling cascades. A key and well-documented effect of S1P1 agonism is the internalization of the receptor, which leads to the sequestration of lymphocytes in lymphoid tissues.[2][3] Therefore, in relevant cell types (e.g., lymphocytes), a primary expected effect of this compound is a reduction in the number of cells in circulation or in the experimental medium due to their retention in lymphoid-like structures or tissues.
Q2: I am not observing the expected downstream signaling or cellular response after treating my cells with this compound. What are the initial troubleshooting steps?
A2: When this compound does not produce the expected effect, it is crucial to systematically investigate potential issues related to the compound itself, the experimental setup, and the cells being used. The initial steps should focus on verifying the integrity of the compound and the experimental conditions. This includes checking for proper compound storage, ensuring accurate concentration preparation, and confirming the health and responsiveness of your cell line.
Q3: Could the issue be with the this compound compound itself? How can I check its integrity?
A3: Yes, issues with the compound are a common source of unexpected results. Here are a few things to consider:
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the stock concentration and that it remains soluble in your cell culture medium at the final working concentration. Compound precipitation will lead to a lower effective concentration.
-
Storage and Stability: Verify that the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C). Repeated freeze-thaw cycles can degrade the compound.
-
Purity and Identity: If possible, verify the purity and identity of your this compound stock using analytical methods such as HPLC-MS.
Troubleshooting Guide
If the initial checks do not resolve the issue, follow this detailed troubleshooting guide.
Problem Area 1: Compound and Reagents
Issue: this compound is not active in the assay.
| Possible Cause | Recommended Action |
| Incorrect Concentration | Verify all calculations for serial dilutions. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Compound Degradation | Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Poor Solubility in Media | Visually inspect for precipitation after dilution in cell culture media. Consider using a lower concentration or a different formulation if available. |
| Adsorption to Plastics | Some compounds can adsorb to plasticware, reducing the effective concentration. Consider using low-adhesion microplates. |
Problem Area 2: Cellular System
Issue: Cells are not responding to this compound treatment.
| Possible Cause | Recommended Action |
| Low or No S1P1/S1P5 Receptor Expression | Confirm the expression of S1P1 and S1P5 in your cell line at the mRNA and protein level (e.g., via qPCR, Western blot, or flow cytometry). |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to rule out cytotoxicity from the compound or solvent. |
| Incorrect Cell Density | Optimize cell seeding density. Overly confluent or sparse cultures can respond differently to stimuli. |
| Presence of S1P in Serum | Fetal bovine serum (FBS) contains S1P, which can activate S1P receptors and mask the effect of this compound. Consider reducing the serum concentration or using serum-free media during the experiment. |
Experimental Protocols
Here are detailed methodologies for key validation experiments.
Protocol 1: Verification of S1P1/S1P5 Receptor Expression by qPCR
-
RNA Extraction: Isolate total RNA from your cell line using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform quantitative PCR using validated primers for S1P1, S1P5, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Analyze the relative expression levels of S1P1 and S1P5.
Protocol 2: Assessment of Downstream Signaling (ERK Phosphorylation)
S1P1 activation can lead to the phosphorylation of ERK.
-
Cell Treatment: Plate cells and starve them in low-serum or serum-free media for 4-6 hours.
-
Stimulation: Treat cells with a dose-range of this compound for a short time course (e.g., 5, 15, 30 minutes).
-
Lysis: Lyse the cells and collect the protein lysates.
-
Western Blot: Perform a Western blot to detect phosphorylated ERK (p-ERK) and total ERK.
-
Analysis: Quantify the p-ERK/total ERK ratio to assess the activation of the signaling pathway.
Visualizing the Troubleshooting Process and Signaling Pathway
Troubleshooting Workflow
A step-by-step workflow for troubleshooting the lack of this compound effect.
S1P1/S1P5 Signaling Pathway
Simplified signaling pathway of this compound via S1P1/S1P5 activation.
References
- 1. medkoo.com [medkoo.com]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 4. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ASP-4058 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of ASP-4058. As specific information on this compound is not publicly available, this guide will proceed under the assumption that this compound is a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a common target in drug development. The principles and protocols outlined here are broadly applicable to small molecule inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell-based assays?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for example, from 1 nM to 100 µM.[1] This wide range will help to identify the effective concentration window for your specific cell line and experimental endpoint.
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time depends on the specific biological question and the mechanism of action of the inhibitor. It is recommended to perform a time-course experiment by treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What is the best way to dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1% to <0.5%) to avoid solvent-induced toxicity.[1][2] For storage, it is best practice to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][3]
Q4: My experimental results with this compound are inconsistent. What are the common causes?
A4: Inconsistent results are a common challenge. The sources of variability can often be categorized into three areas:
-
Compound-related issues: Problems with the inhibitor's storage, solubility, and stability.[2]
-
Experimental system-related issues: Variability in cell culture conditions, such as cell passage number and seeding density.[2]
-
Assay-related issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[2]
Q5: How can I confirm that the observed effects are due to on-target inhibition of the PI3K/Akt/mTOR pathway?
A5: To confirm on-target activity, you can employ several strategies:
-
Use a structurally different inhibitor: If another inhibitor targeting the same pathway produces a similar phenotype, it strengthens the evidence for an on-target effect.[2][4]
-
Perform a dose-response analysis: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.[2]
-
Conduct a rescue experiment: If possible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[2]
-
Western Blot Analysis: Assess the phosphorylation status of downstream targets of the PI3K/Akt/mTOR pathway. A decrease in phosphorylation of proteins like Akt and S6 Ribosomal Protein upon treatment with this compound is a strong indicator of on-target activity.[5]
Troubleshooting Guide
Issue 1: No Observable Effect of this compound at Tested Concentrations
| Possible Cause | Solution |
| Concentration is too low. | Test a higher concentration range.[1] |
| Compound instability or degradation. | Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[1][3] |
| Insensitive cell line or assay. | Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[1] |
| Poor cell permeability. | Consult literature for known permeability issues with similar compounds or try a different inhibitor targeting the same pathway.[6] |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[6] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically <0.5%). Include a vehicle-only control in your experiments.[2][4] |
| The inhibitor has known off-target activities. | Use a structurally different inhibitor for the same target to confirm the observed phenotype.[2][4][6] |
| Prolonged exposure time. | Conduct a time-course experiment to determine the shortest effective incubation time.[4] |
Issue 3: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Solution |
| Inconsistent cell seeding density. | Use a cell counter and ensure a consistent number of cells are seeded in each well.[2] |
| High cell passage number. | Use cells within a defined, low-passage number range for all experiments.[2] |
| Compound precipitation. | Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment.[2] |
| Variability in incubation time. | Standardize the incubation time with the inhibitor across all experiments.[2] |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using an MTT Assay
This protocol is used to assess the effect of this compound on cell viability and determine its half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[7]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percent cell viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Data Presentation:
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.1 | 85.3 ± 6.1 |
| 1 | 52.7 ± 3.9 |
| 10 | 15.4 ± 2.5 |
| 100 | 5.1 ± 1.8 |
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
This method is used to confirm the on-target activity of this compound by detecting the phosphorylation status of Akt, a key downstream effector of PI3K.[8]
Methodology:
-
Cell Culture and Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 2-24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5][9]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt for each treatment condition. A decrease in this ratio indicates inhibition of the PI3K/Akt pathway.
Visualizations
References
ASP-4058 Technical Support Center: Troubleshooting Degradation and Storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on the potential degradation and storage issues related to ASP-4058. The information is presented in a question-and-answer format to directly address common concerns and provide actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for this compound?
For short-term storage, spanning days to weeks, it is recommended to keep this compound in a dry, dark environment at a temperature between 0 - 4°C. For long-term storage, lasting months to years, the compound should be stored at -20°C under the same dry and dark conditions.[1]
Q2: What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing a 1,2,4-oxadiazole and a benzimidazole ring, the following degradation pathways are likely:
-
pH-dependent hydrolysis: The 1,2,4-oxadiazole ring is susceptible to hydrolysis under both acidic and alkaline conditions, leading to ring opening.[1] The most stable pH range for 1,2,4-oxadiazole derivatives is typically between 3 and 5.[1][2]
-
Oxidation: The benzimidazole ring system can be prone to oxidation.[3]
-
Photodegradation: Benzimidazole derivatives can be sensitive to light, leading to the formation of various photoproducts.[3][4]
Q3: How can I tell if my this compound has degraded?
Degradation of this compound may not be visually apparent. The most reliable method to assess the purity and identify potential degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the peak area of the parent compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure, humidity). 2. Perform a purity check of the compound using a stability-indicating HPLC method (see Experimental Protocols). 3. If degradation is confirmed, use a fresh, properly stored vial of this compound for subsequent experiments. |
| Appearance of unexpected peaks in HPLC analysis. | The compound has degraded into one or more new chemical entities. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Review the experimental conditions (e.g., pH of buffers, exposure to light) to identify the stressor causing degradation. 3. Adjust experimental protocols to minimize exposure to harsh conditions. For example, if working in a pH-sensitive range, consider preparing solutions fresh and using them immediately. |
| Precipitation of the compound in solution. | Poor solubility or degradation leading to less soluble products. | 1. Confirm the appropriate solvent and concentration for your experiment. 2. Ensure the pH of the solution is within a range where this compound is stable. 3. If precipitation persists, consider using a different solvent system or preparing a fresh solution. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is a starting point and may require optimization for your specific equipment and degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer with a pH within the stable range of 3-5 (e.g., phosphate or acetate buffer). A typical gradient might start with a lower percentage of acetonitrile and ramp up to elute more hydrophobic degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength of maximum absorbance for this compound. |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the stability of a compound and for developing a stability-indicating analytical method.[5][6]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before HPLC analysis.[3] |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before HPLC analysis.[3] |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).[3] |
| Thermal Degradation | Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[3] |
| Photostability | Expose both the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines. Keep a control sample in the dark.[3] |
Visualizing Potential Degradation and Experimental Workflow
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. biomedres.us [biomedres.us]
Overcoming ASP-4058 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ASP-4058 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an agonist for the sphingosine 1-phosphate (S1P) receptors 1 and 5.[1] It is under investigation for its potential therapeutic effects, particularly in the context of autoimmune diseases.[1] The hydrochloride salt of this compound has a molecular formula of C19H13ClF6N4O2 and a molecular weight of 478.78 g/mol .[1] Due to its complex aromatic structure, it is predicted to have low aqueous solubility.
Q2: Why is my this compound not dissolving in aqueous buffers like PBS?
Many small molecule inhibitors, particularly those with high molecular weight and lipophilicity, exhibit poor water solubility.[2][3] This is a common challenge in drug discovery and development.[4] The insolubility of this compound in neutral aqueous solutions is likely due to its chemical structure, which may not readily interact with water molecules.
Q3: What are the initial steps I should take if I encounter solubility issues with this compound?
If you are experiencing difficulty dissolving this compound, we recommend a systematic approach to identify a suitable solvent or formulation. This involves testing a range of solvents, adjusting the pH, and considering the use of co-solvents or other solubilizing agents. Our troubleshooting guide below provides a detailed workflow for this process.
Q4: How should I store the this compound compound?
For short-term storage (days to weeks), it is recommended to keep the compound at 0-4°C. For long-term storage (months to years), this compound should be stored at -20°C.[1] It is also advisable to protect it from light.[1]
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides a structured approach to systematically address the insolubility of this compound in aqueous solutions for your in vitro experiments.
Workflow for Troubleshooting this compound Insolubility
The following diagram outlines a logical workflow to follow when troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Data Presentation: Solubility of this compound in Various Solvents
The following table provides illustrative data on the solubility of this compound in common laboratory solvents. We recommend performing your own solubility tests to confirm these values for your specific batch of the compound.
| Solvent | Concentration (mM) | Appearance | Notes |
| Water | < 0.1 | Suspension | Insoluble at neutral pH. |
| PBS (pH 7.4) | < 0.1 | Suspension | Insoluble in physiological buffer. |
| DMSO | ≥ 50 | Clear Solution | Recommended for stock solutions. |
| Ethanol | ≥ 25 | Clear Solution | Alternative for stock solutions. |
| DMF | ≥ 50 | Clear Solution | Alternative for stock solutions. |
| 10% DMSO in PBS | ~1 | Clear Solution | Dilution from a DMSO stock is feasible. |
| 5% Tween® 80 in PBS | ~5 | Clear Solution | Surfactants can improve solubility. |
| 10% Solutol® HS 15 in PBS | ~10 | Clear Solution | Excipients are effective solubilizers. |
Data Presentation: Effect of pH on this compound Solubility in Aqueous Buffers
Adjusting the pH can significantly impact the solubility of ionizable compounds. The following table provides an example of how pH can affect the solubility of this compound.
| Aqueous Buffer | pH | Concentration (mM) | Appearance |
| Citrate Buffer | 3.0 | ~0.5 | Slight Improvement |
| Phosphate Buffer | 7.0 | < 0.1 | Insoluble |
| Tris Buffer | 9.0 | ~1.0 | Moderate Improvement |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (to 37°C) and sonication can be used if the compound does not readily dissolve.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Determining the Solubility of this compound
-
Preparation: Prepare a series of dilutions of your this compound stock solution in the aqueous buffer of interest.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at the desired temperature for a set period (e.g., 2 hours, 24 hours).
-
Observation: Visually inspect the solutions for any signs of precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Signaling Pathway
This compound is an agonist of the S1P1 and S1P5 receptors. The diagram below illustrates a simplified signaling pathway initiated by the activation of these receptors.
Caption: Simplified S1P1/S1P5 signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ASP-4058 Off-Target Effects and Mitigation Strategies
Disclaimer: Information regarding a specific molecule designated "ASP-4058" is not publicly available. The following technical support guide utilizes a hypothetical molecule, this compound, to illustrate common challenges and solutions related to off-target effects of small molecule inhibitors. The principles and protocols described are broadly applicable to preclinical drug discovery and chemical biology research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments with this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a major concern for several reasons:
-
Cellular Toxicity: Engagement of off-target proteins can disrupt critical cellular pathways, resulting in toxicity that is unrelated to the on-target activity.[1]
-
Poor Clinical Translatability: Promising preclinical results may fail in clinical trials if the desired efficacy is linked to an off-target effect that does not translate to a therapeutic benefit in humans or is associated with unacceptable toxicity.[1]
Q2: I'm observing a phenotype in my cell-based assay after treatment with this compound. How can I determine if this is a true on-target effect?
A2: It is crucial to validate that the observed phenotype is a direct consequence of inhibiting the intended target. A multi-faceted approach is recommended:
-
Orthogonal Validation: Use a structurally and mechanistically different inhibitor for the same target. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.[2]
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1][2] If the phenotype is lost in the absence of the target, it supports an on-target mechanism. Conversely, if the phenotype persists, an off-target effect is likely.
-
Dose-Response Correlation: Establish a clear correlation between the concentration of this compound required to inhibit the target protein (biochemical IC50) and the concentration needed to produce the cellular phenotype (cellular EC50).
Q3: What are some proactive strategies to minimize the impact of potential off-target effects in my experimental design?
A3: Several best practices can be implemented to reduce the risk of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Confirm Target Expression: Verify the expression levels of the intended target in your experimental system (e.g., cell line) using methods like Western Blot or qPCR.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between different inhibitors for the same target. | One of the inhibitors may have a dominant off-target effect that is responsible for the observed phenotype. | 1. Perform a comprehensive selectivity screen for both inhibitors. 2. Use a third, structurally distinct inhibitor to see which phenotype is reproduced. 3. Validate the on-target effect using genetic methods (e.g., CRISPR/Cas9 knockout). |
| Phenotype observed with this compound does not match the phenotype from genetic knockdown/knockout of the target. | The phenotype caused by this compound is likely due to an off-target effect. | 1. Identify potential off-targets using proteome-wide profiling techniques. 2. Test a structurally unrelated inhibitor of the same target. |
| High levels of cellular toxicity are observed at concentrations required for the desired phenotype. | The toxicity may be an off-target effect. | 1. Perform a dose-response curve to determine if the toxicity and efficacy curves are separable. 2. Attempt to identify the off-target responsible for the toxicity. 3. If possible, synthesize analogs of this compound that retain on-target potency but have reduced toxicity. |
| Inconsistent results between different cell lines. | The expression levels of the on-target or off-target proteins may vary between cell lines. | 1. Confirm target expression levels in all cell lines used via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well. |
Signaling Pathway Diagrams
Below are diagrams illustrating a hypothetical on-target pathway for this compound, a potential off-target interaction, and a general workflow for target validation.
Caption: Hypothetical on-target signaling pathway for this compound.
Caption: Potential off-target interaction of this compound leading to toxicity.
Experimental Protocols & Workflows
A critical component of mitigating off-target effects is rigorous experimental validation. Below are summarized protocols for key assays.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Assay Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases (e.g., >400).
-
Assay Performance: The service will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of a fixed concentration of this compound (typically 1 µM).
-
Data Analysis: The percent inhibition for each kinase is calculated relative to a vehicle control (DMSO). Results are often presented as a heatmap or a tree-map for visualization.
-
Follow-up: For any kinases showing significant inhibition (>50%), determine the IC50 value in a subsequent dose-response experiment.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of this compound to its intended target in a cellular context.[1][2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[1][2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Workflow for Target Validation
Caption: A logical workflow for validating an observed cellular phenotype.
References
Reducing cytotoxicity of ASP-4058 in primary cells
Welcome to the technical support center for ASP-4058. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Sphingosine-1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3] Its primary mechanism of action involves the activation of these receptors, which play a crucial role in regulating lymphocyte trafficking. By activating S1P1, this compound leads to the internalization of the receptor, which in turn prevents lymphocytes from leaving the lymph nodes. This results in a reversible reduction of peripheral blood lymphocytes.[1][2][3]
Q2: I am observing a decrease in the number of lymphocytes in my primary cell culture after treatment with this compound. Is this cytotoxicity?
A reduction in the number of peripheral lymphocytes is an expected on-target pharmacological effect of this compound due to its mechanism of action as an S1P1 receptor agonist.[1][2][3] This effect is a result of lymphocyte sequestration in lymphoid tissues, not necessarily cell death (cytotoxicity). However, it is still crucial to differentiate this expected effect from genuine cytotoxicity.
Q3: How can I distinguish between the expected pharmacological effect of this compound and actual cytotoxicity in my primary lymphocyte cultures?
To differentiate between the intended pharmacological effect and cytotoxicity, it is recommended to perform a viability assay that can distinguish between live, apoptotic, and necrotic cells. A common method is Annexin V and Propidium Iodide (PI) or 7-AAD staining followed by flow cytometry.
-
Expected Pharmacological Effect: A decrease in cell count in the supernatant of suspension cultures without a significant increase in the percentage of Annexin V-positive or PI/7-AAD-positive cells.
-
Cytotoxicity: A significant increase in the percentage of cells positive for Annexin V (indicating apoptosis) and/or PI/7-AAD (indicating necrosis).
Q4: What are the potential causes of unexpected cytotoxicity when using this compound in primary cells?
While this compound has a favorable safety profile compared to non-selective S1P receptor agonists, unexpected cytotoxicity in primary cells could arise from several factors:
-
High Concentration: Exceeding the optimal concentration range can lead to off-target effects or overwhelm cellular machinery.
-
Prolonged Exposure: Continuous exposure for extended periods might induce stress pathways in sensitive primary cell types.
-
Cell Type Specificity: The expression levels of S1P receptors and the downstream signaling pathways can vary significantly between different primary cell types, influencing their sensitivity to this compound.
-
Primary Cell Health: The initial health and quality of the primary cells can greatly impact their susceptibility to drug-induced stress.
Q5: What general strategies can I employ to reduce potential cytotoxicity of this compound in my primary cell experiments?
-
Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired biological outcome with minimal impact on cell viability.
-
Optimize Exposure Time: Conduct a time-course experiment to identify the shortest incubation time required to observe the desired effect.
-
Use Healthy Primary Cells: Ensure that the primary cells are of high viability and in a healthy state before initiating treatment.
-
Culture Conditions: Maintain optimal cell culture conditions, including media, supplements, and cell density.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death (apoptosis/necrosis) observed via flow cytometry. | This compound concentration is too high. | Perform a dose-response experiment to determine the EC50 for the desired effect and an IC50 for cytotoxicity. Select a concentration that maximizes the therapeutic window. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the optimal treatment duration. | |
| Primary cells are overly sensitive. | If possible, test different donors or lots of primary cells. Ensure optimal cell handling and culture conditions to maximize cell health. | |
| Inconsistent results between experiments. | Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Ensure complete solubilization before diluting into your culture medium. |
| Variations in cell density at the time of treatment. | Seed cells at a consistent density for all experiments. For adherent cells, allow them to attach and spread before adding this compound. | |
| Discrepancy between viability assays (e.g., MTT vs. flow cytometry). | Interference of this compound with the assay. | Some compounds can interfere with colorimetric or fluorometric readouts. Use an orthogonal method to confirm viability (e.g., trypan blue exclusion, live/dead cell imaging). |
| Metabolic vs. membrane integrity-based assays. | Assays like MTT measure metabolic activity, which may not always correlate directly with cell death. Flow cytometry with viability dyes provides a more direct measure of membrane integrity. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using Annexin V/PI Staining
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed primary cells in a multi-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add the different concentrations of this compound and the vehicle control to the cells. Include an untreated control well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Wash with PBS and detach using a gentle cell dissociation reagent. Collect by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Calculate the percentage of live, apoptotic, and necrotic cells for each concentration of this compound. Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified this compound signaling pathway.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ASP-4058
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP-4058, a selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally active small molecule that functions as a selective agonist for the S1P1 and S1P5 receptors. Its primary mechanism of action involves the modulation of lymphocyte trafficking. By activating S1P1 on lymphocytes, this compound leads to the internalization of the receptor, which in turn traps lymphocytes in the lymph nodes and reduces their infiltration into the central nervous system (CNS). This immunomodulatory effect makes it a compound of interest for autoimmune diseases like multiple sclerosis.
Q2: We are observing high variability in our in-vitro GTPγS binding assay results with this compound. What are the potential causes?
Inconsistent results in GTPγS binding assays can stem from several factors.[1][2][3] Key areas to investigate include:
-
Reagent Quality: Ensure the freshness and proper storage of all reagents, particularly [³⁵S]GTPγS, as its degradation can lead to a low signal. Use fresh stocks of this compound and GDP.
-
Membrane Preparation: The quality of the cell membrane preparation is critical. Use freshly prepared membranes and ensure they have been stored correctly at -80°C.
-
Assay Buffer Composition: The concentrations of Mg²⁺, Na⁺, and GDP in the assay buffer are crucial for optimal G-protein coupling and activation. These may need to be optimized for your specific cell system.
-
Assay Conditions: Factors such as incubation time and temperature should be consistent across experiments. Also, ensure that the amount of membrane protein per well is optimized.
Q3: Our in-vivo EAE model results with this compound are not consistent. What are some common sources of variability?
The Experimental Autoimmune Encephalomyelitis (EAE) model is known for its inherent variability.[4][5][6] Common factors that can lead to inconsistent results include:
-
Animal Health and Stress: The health status and stress levels of the animals can significantly impact disease induction and severity. Ensure animals are healthy and acclimatized before the experiment.
-
Immunization Procedure: The preparation of the myelin oligodendrocyte glycoprotein (MOG) peptide emulsion with Complete Freund's Adjuvant (CFA) and the administration of pertussis toxin (PTX) are critical steps. Variations in emulsion stability or PTX dosage can lead to inconsistent EAE development.
-
Genetic Background of Mice: The strain of mice used (e.g., C57BL/6) can influence the disease course. Ensure you are using a consistent and appropriate strain for your experimental goals.
-
Clinical Scoring: Subjectivity in clinical scoring can be a major source of variability. It is crucial to have well-defined scoring criteria and to have the scoring performed by a blinded observer.
Troubleshooting Guides
In-Vitro Assays: GTPγS Binding
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations. | Titrate the concentrations of GDP, Mg²⁺, and NaCl in your assay buffer. Also, optimize the concentration of [³⁵S]GTPγS used.[3] |
| Low receptor expression in cell line. | Confirm the expression of S1P1 and S1P5 in your cell line using techniques like qPCR or Western blotting. | |
| Degraded [³⁵S]GTPγS. | Use a fresh batch of radioligand and store it appropriately to prevent degradation.[3] | |
| High Background Signal | High basal G-protein activity. | Increase the concentration of GDP in the assay buffer to reduce basal GTPγS binding.[2] |
| Non-specific binding of [³⁵S]GTPγS. | Include a control with a high concentration of unlabeled GTPγS to determine non-specific binding. | |
| Inconsistent EC₅₀ Values | Variability in cell membrane preparation. | Ensure a standardized protocol for membrane preparation and storage. Use freshly prepared membranes for each experiment if possible. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps to ensure consistency across plates and experiments. |
In-Vivo Studies: EAE Model
| Problem | Potential Cause | Recommended Solution |
| Low EAE Incidence or Severity | Ineffective immunization. | Ensure proper emulsification of the MOG/CFA mixture. Verify the potency and dosage of the pertussis toxin, as different lots can have varying activity.[5] |
| Animal stress. | Minimize animal stress by providing proper housing, handling, and environmental enrichment. Stress can suppress the immune response and affect EAE development.[4] | |
| High Variability in Disease Onset and Progression | Inconsistent immunization technique. | Standardize the injection volume and location for both the MOG/CFA emulsion and the pertussis toxin. |
| Subjective clinical scoring. | Develop a clear and detailed scoring rubric with visual aids. Have at least two independent, blinded observers score the animals.[7] | |
| Unexpected Animal Deaths | Severe EAE. | Monitor animals closely, especially at the peak of the disease. Provide supportive care, such as softened food and subcutaneous fluids, to severely affected animals.[7] |
| Toxicity of the vehicle or compound. | Conduct a preliminary toxicity study with the vehicle and different doses of this compound. |
Experimental Protocols
GTPγS Binding Assay
This protocol is adapted from studies investigating the activity of S1P receptor agonists.
-
Membrane Preparation:
-
Culture cells expressing human S1P1 or S1P5 receptors.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1 mg/mL. Store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
This compound at various concentrations.
-
Cell membranes (10-20 µg of protein).
-
0.1 nM [³⁵S]GTPγS.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity on the filters using a scintillation counter.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is a standard method for inducing EAE in C57BL/6 mice.[4][6][8]
-
Animals:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
-
Immunization (Day 0):
-
Prepare an emulsion of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse.
-
Administer 200 ng of pertussis toxin (PTX) intraperitoneally.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of PTX intraperitoneally.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
-
Visualizations
Caption: this compound signaling pathway via the S1P1 receptor.
Caption: Experimental workflow for EAE induction in mice.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of ASP-4058 in Mice
Disclaimer: Publicly available data specifically for "ASP-4058" is limited. This guide provides generalized troubleshooting strategies and experimental protocols based on common challenges encountered with small molecule drug candidates in early-stage preclinical development, including issues of solubility, metabolism, and membrane transport.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the in vivo evaluation of this compound in mouse models.
| Question ID | Question | Potential Causes & Troubleshooting Steps |
| ASP4058-01 | Why is the oral bioavailability of this compound unexpectedly low in our mouse studies? | Potential Causes: Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) tract for absorption.High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Studies on other compounds have shown that saturable first-pass metabolism can lead to dose-dependent bioavailability.[1][2]Efflux by Transporters: P-glycoprotein (P-gp) or other efflux transporters in the intestinal wall may be actively pumping this compound back into the GI lumen.Troubleshooting Steps: 1. Characterize Physicochemical Properties: Determine the aqueous solubility and LogP of this compound. 2. Formulation Improvement: Test various formulations such as amorphous solid dispersions, lipid-based formulations, or nanoparticle suspensions to improve solubility and dissolution rate. 3. In Vitro Metabolism Studies: Use mouse liver microsomes or S9 fractions to assess the metabolic stability of this compound. 4. Caco-2 Permeability Assay: Evaluate the bidirectional transport of this compound to determine if it is a substrate for efflux transporters like P-gp. |
| ASP4058-02 | We are observing high variability in plasma concentrations of this compound between individual mice. What could be the reason? | Potential Causes: Inconsistent Formulation: The drug may not be uniformly suspended in the vehicle, leading to inaccurate dosing.Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption.Genetic Polymorphisms: Variability in metabolic enzymes or transporters among the mouse strain could contribute.Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.Troubleshooting Steps: 1. Optimize Formulation & Dosing: Ensure the dosing vehicle maintains a homogenous suspension. Validate the dosing technique among all personnel. 2. Standardize Experimental Conditions: Fast mice for a consistent period (e.g., 4 hours) before dosing. Ensure consistent light/dark cycles and minimize stress. 3. Increase Sample Size: A larger 'n' per group can help determine if the variability is statistically significant or due to a few outliers. |
| ASP4058-03 | The bioavailability of this compound appears to be dose-dependent. Is this expected? | Potential Causes: Saturation of First-Pass Metabolism: As the dose increases, the metabolic enzymes responsible for breaking down this compound may become saturated, allowing a larger fraction of the drug to reach systemic circulation. This has been observed with other compounds where bioavailability increased with higher doses.[1][2]Saturation of Efflux Transporters: At higher concentrations in the gut, efflux transporters may become saturated, leading to increased absorption.Solubility-Limited Absorption: At higher doses, the drug's solubility might be the rate-limiting step, leading to a less than proportional increase in exposure.Troubleshooting Steps: 1. Conduct a Dose-Ranging Pharmacokinetic Study: Evaluate the pharmacokinetics of this compound across a range of oral doses to confirm and characterize the non-linearity. 2. Investigate Metabolism and Transport: Perform in vitro and in vivo studies to identify the specific metabolic pathways and transporters involved. Co-dosing with known inhibitors of relevant enzymes or transporters can provide mechanistic insights. |
Data Presentation: Hypothetical Bioavailability of this compound
The following table provides an example of how to summarize bioavailability data for this compound under different formulation strategies. Note: This data is hypothetical and for illustrative purposes.
| Formulation | Dose (mg/kg, oral) | Mean Bioavailability (%) | Standard Deviation (%) | Key Observation |
| Crystalline Suspension in Water | 20 | 4.5 | 1.8 | Very low bioavailability, likely due to poor solubility. |
| Solution in 10% DMSO / 90% PEG400 | 20 | 12.1 | 3.5 | Improved bioavailability over simple suspension. |
| Amorphous Solid Dispersion (ASD) with PVP-VA | 20 | 35.8 | 6.2 | Significant improvement, suggesting solubility is a major barrier. |
| ASD with PVP-VA | 60 | 55.2 | 8.9 | Bioavailability increases with dose, suggesting saturation of first-pass metabolism.[1][2] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) of this compound
-
Materials: this compound, Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA), Dichloromethane (DCM), Rotary evaporator, High-vacuum pump.
-
Procedure:
-
Dissolve 100 mg of this compound and 200 mg of PVP-VA (1:2 ratio) in 10 mL of DCM in a round-bottom flask.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
Further, dry the film under a high-vacuum pump for 24 hours to remove any residual solvent.
-
Scrape the dried solid from the flask. Gently grind the resulting powder using a mortar and pestle.
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
For dosing, the ASD powder can be suspended in an appropriate vehicle, such as 0.5% methylcellulose.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials: Dosing formulation of this compound, appropriate volume syringes, stainless steel ball-tipped gavage needles (20-22 gauge for adult mice).
-
Procedure:
-
Accurately weigh each mouse to calculate the correct volume of the dosing formulation to administer.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle into the mouth, slightly to one side to avoid the trachea. Gently advance the needle along the roof of the mouth until it passes the esophagus.
-
Slowly and steadily administer the formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or complications.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors limiting oral bioavailability and strategies for improvement.
Caption: Workflow for troubleshooting low oral bioavailability.
References
Technical Support Center: Troubleshooting ASP-4058 Interference in Fluorescence Assays
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered when using the investigational compound ASP-4058 in fluorescence-based assays. The following frequently asked questions (FAQs) and troubleshooting protocols are designed to help identify and mitigate potential assay interference caused by the intrinsic properties of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpectedly high fluorescence signal in our kinase assay when this compound is present, even in the absence of the kinase. What could be the cause?
A1: This phenomenon is likely due to the intrinsic fluorescence (autofluorescence) of this compound. Many small molecules possess fluorescent properties and can emit light at wavelengths that overlap with the detection wavelengths of your assay, leading to false-positive signals[1][2]. It is crucial to determine the spectral properties of this compound to understand its potential for interference.
Q2: Our fluorescence signal is decreasing in the presence of increasing concentrations of this compound. Is this indicative of potent inhibition?
A2: While it could be true inhibition, a decrease in signal could also be caused by fluorescence quenching. Quenching occurs when a compound absorbs the excitation or emission energy of the fluorophore in your assay, leading to a reduced signal and a potential false-positive result for inhibition[1]. To differentiate between true inhibition and quenching, it is recommended to run a counter-assay.
Q3: How can we proactively assess if this compound will interfere with our specific fluorescence assay?
A3: A proactive approach involves characterizing the spectral properties of this compound before initiating large-scale screening. This includes performing a full excitation and emission scan of the compound to identify its autofluorescence profile. Additionally, running control experiments, such as a "no-enzyme" control or an "inert protein" control, can help identify non-specific interactions and interference.
Q4: What are "orthogonal assays" and why are they recommended for validating hits from a fluorescence-based screen?
A4: Orthogonal assays are alternative experimental methods that measure the same biological endpoint but use a different detection technology[1][2]. For example, if you initially used a fluorescence-based kinase assay, you could validate your results with a luminescence-based or label-free assay. This approach helps to confirm that the observed activity is due to the compound's effect on the biological target and not an artifact of the detection method[2][3].
Troubleshooting Guides
Issue 1: Suspected Autofluorescence of this compound
If you suspect that this compound is autofluorescent and interfering with your assay, follow this guide to diagnose and mitigate the issue.
-
Preparation of this compound Samples: Prepare a series of dilutions of this compound in your assay buffer. The concentration range should cover the concentrations used in your primary assay.
-
Blank Measurement: Use a sample of the assay buffer alone as a blank.
-
Excitation and Emission Scan:
-
Using a scanning spectrofluorometer, perform an excitation scan to determine the optimal excitation wavelength for this compound.
-
Next, perform an emission scan at the determined optimal excitation wavelength to identify the peak emission wavelength of this compound.
-
-
Data Analysis: Compare the excitation and emission spectra of this compound with the spectral properties of the fluorophore used in your assay. Significant overlap indicates a high potential for interference.
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) |
| Assay Fluorophore | 485 | 520 |
| This compound | 490 | 515 |
This table illustrates a scenario where the spectral properties of this compound significantly overlap with the assay fluorophore, suggesting a high likelihood of interference.
-
Change Fluorophore: If possible, switch to a fluorophore with a different spectral profile that does not overlap with this compound.
-
Implement a Counter-Screen: Run the assay in the absence of the biological target (e.g., no enzyme) to quantify the contribution of this compound's autofluorescence to the total signal. Subtract this background signal from your primary assay data.
Issue 2: Suspected Fluorescence Quenching by this compound
If you observe a dose-dependent decrease in fluorescence that may not be due to true inhibition, follow this guide.
-
Prepare Reagents: Prepare your standard assay components, including the fluorescent substrate and buffer, but omit the enzyme.
-
Add this compound: Add this compound at the same concentrations used in your primary inhibition assay.
-
Incubation and Measurement: Incubate the plate under the same conditions as your primary assay and measure the fluorescence signal.
-
Data Analysis: A dose-dependent decrease in fluorescence in the absence of the enzyme indicates that this compound is quenching the signal of the fluorescent substrate.
| This compound Conc. (µM) | Fluorescence Signal (RFU) - With Enzyme | Fluorescence Signal (RFU) - Without Enzyme |
| 0 | 10000 | 10000 |
| 1 | 8000 | 9500 |
| 10 | 4000 | 7000 |
| 100 | 1000 | 3000 |
This table shows that while this compound appears to be a potent inhibitor in the presence of the enzyme, a significant portion of the signal loss is due to quenching, as seen in the "Without Enzyme" column.
-
Use an Orthogonal Assay: Validate your findings with a non-fluorescence-based method, such as a luminescence or absorbance-based assay.
-
Mathematical Correction: If the quenching effect is moderate, it may be possible to apply a correction factor based on the data from the no-enzyme quenching assay.
Visual Guides
Caption: Hypothetical signaling pathway showing the role of Kinase B, the target of this compound.
Caption: Experimental workflow for identifying and mitigating fluorescence interference.
Caption: Decision tree for troubleshooting assay artifacts when using this compound.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Modifying ASP-4058 treatment duration for optimal results
Important Notice: Information regarding a specific therapeutic agent designated "ASP-4058" is not publicly available in the searched resources. The following information is based on general principles of optimizing treatment duration for investigational compounds and may not be directly applicable to this compound. Researchers should always refer to the specific Investigator's Brochure and study protocols for guidance.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended starting treatment duration for this compound in our experimental model? | The optimal starting treatment duration for a novel compound like this compound is highly dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties, the specific disease model, and the intended therapeutic effect. It is crucial to consult the preclinical data package and the Investigator's Brochure for initial guidance. In the absence of specific data, a common starting point is to treat for a duration that allows the compound to reach steady-state concentrations and to observe a biological response. |
| How do we determine if the treatment duration is sufficient to observe a therapeutic effect? | Efficacy should be assessed using validated biomarkers and functional readouts relevant to the disease model. If the expected therapeutic effect is not observed, it is important to first confirm target engagement and pathway modulation before extending the treatment duration. |
| What are the potential consequences of a suboptimal treatment duration? | An insufficient treatment duration may lead to a false-negative result, where the potential therapeutic benefit of this compound is not observed. Conversely, an excessively long treatment duration could lead to off-target effects, toxicity, or the development of resistance. |
| Should the treatment duration be modified if we observe adverse effects? | The observation of adverse effects necessitates a careful re-evaluation of the dose and duration. It is critical to distinguish between on-target and off-target toxicity. A reduction in dose, a shorter treatment course, or intermittent dosing schedules should be considered. All adverse events must be documented and reported according to the study protocol. |
Troubleshooting Guide: Optimizing this compound Treatment Duration
This guide provides a systematic approach to troubleshooting common issues related to determining the optimal treatment duration for this compound.
Issue 1: No observable therapeutic effect at the initial treatment duration.
Possible Causes:
-
Insufficient treatment duration to induce a biological response.
-
Inadequate drug exposure (sub-therapeutic dosing).
-
Lack of target engagement.
-
The experimental model is not sensitive to the mechanism of action of this compound.
Troubleshooting Steps:
Caption: Troubleshooting workflow for lack of therapeutic effect.
Issue 2: Initial therapeutic effect is observed, but it is not sustained.
Possible Causes:
-
Development of tachyphylaxis or drug resistance.
-
Metabolic adaptation of the biological system.
-
Insufficient treatment duration to induce a durable response.
Troubleshooting Steps:
Validation & Comparative
Information regarding "ASP-4058" is not publicly available, preventing a direct comparison with a competitor compound.
A thorough search for the compound "ASP-4058" did not yield any specific information about a pharmaceutical agent with this designation. The search results did not identify a mechanism of action, therapeutic area, or any preclinical or clinical data that would allow for a comparison of its efficacy against a competitor.
The searches for "this compound" resulted in various unrelated findings, including:
-
An acronym for a clinical trial, the "INSPIRE-ASP UTI Trial," focused on antibiotic stewardship for urinary tract infections[1].
-
A product series of pneumatic components referred to as the "ASP Series"[2].
-
A course listing at The University of Texas Health Science Center at San Antonio, "MEDI 4058 - Clinical Pharmacology"[3][4].
-
A model number for a graphics card[5].
Without any publicly available scientific or clinical information on "this compound," it is not possible to identify a relevant competitor, gather comparative efficacy data, or provide the detailed analysis and visualizations as requested.
To proceed with generating the requested "Publish Comparison Guide," the specific identity of "this compound" and the desired "[competitor compound]" are required.
References
- 1. 42. INSPIRE-ASP UTI Trial: A 59 Hospital Cluster Randomized Evaluation of INtelligent Stewardship Prompts to Improve Real-time Empiric Antibiotic Selection versus Routine Antibiotic Selection Practices for Patients with Urinary Tract Infection (UTI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content2.smcetech.com [content2.smcetech.com]
- 3. Medicine (MEDI) | The University of Texas Health Science Center at San Antonio Catalog [catalog.uthscsa.edu]
- 4. catalog.uthscsa.edu [catalog.uthscsa.edu]
- 5. notebookcheck.net [notebookcheck.net]
A detailed comparison of the in vitro potency and selectivity of ASP-4058 and the established immunomodulator, fingolimod, reveals key differences in their interaction with sphingosine-1-phosphate (S1P) receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative pharmacology, supported by experimental data and detailed protocols.
This compound is a novel agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] In preclinical studies, its immunomodulatory effects have been shown to be comparable to those of fingolimod, a nonselective S1P receptor agonist.[1] However, this compound has demonstrated a wider safety margin in rodents concerning bradycardia and bronchoconstriction, side effects associated with fingolimod.[1] This comparison focuses on the in vitro potency of these two compounds, a critical factor in understanding their pharmacological profiles.
Comparative In Vitro Potency at S1P Receptors
The in vitro potency of this compound and the active form of fingolimod, fingolimod phosphate (fingolimod-P), was evaluated using a GTPγS binding assay. This functional assay measures the activation of G proteins upon agonist binding to the S1P receptors. The results, summarized in the table below, highlight the distinct selectivity profiles of the two compounds.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| This compound | 7.4 | >1000 | >1000 | >1000 | 7.5 |
| Fingolimod-P | 0.33 | >10000 | 1.1 | 0.88 | 0.34 |
Data sourced from Yamamoto et al., 2014. EC50 values represent the concentration of the compound that elicits a half-maximal response in the GTPγS binding assay.
The data clearly indicates that this compound is a potent and selective agonist for S1P1 and S1P5 receptors, with EC50 values in the low nanomolar range for these subtypes and significantly lower potency for S1P2, S1P3, and S1P4. In contrast, fingolimod-P acts as a potent agonist across S1P1, S1P3, S1P4, and S1P5 receptors.
Signaling Pathways and Experimental Workflow
The differential activation of S1P receptor subtypes by this compound and fingolimod-P leads to distinct downstream signaling cascades. S1P1 and S1P5 receptors primarily couple to the Gαi subunit of heterotrimeric G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase and subsequent modulation of downstream effectors such as the PI3K/Akt and ERK pathways.
The in vitro potency of these compounds was determined using a GTPγS binding assay, a robust method for quantifying G-protein coupled receptor (GPCR) activation. The general workflow for this assay is depicted below.
Experimental Protocols
GTPγS Binding Assay for S1P Receptors
This protocol outlines the key steps for determining the in vitro potency of compounds at human S1P receptors.
1. Membrane Preparation:
-
Membranes are prepared from CHO-K1 or HEK293 cells stably expressing one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Cells are cultured to confluency, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer and stored at -80°C until use.
2. GTPγS Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the cell membranes, various concentrations of the test compound (e.g., this compound or fingolimod-P), GDP (to facilitate the exchange reaction), and the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
The assay buffer typically consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., at a final concentration of 0.1 nM).
3. Incubation and Termination:
-
The reaction plates are incubated at 30°C for 60 minutes with gentle agitation to allow for agonist-stimulated [³⁵S]GTPγS binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specific binding.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Concentration-response curves are generated by plotting the specific binding against the logarithm of the agonist concentration.
-
The EC50 values, representing the concentration of the agonist that produces 50% of the maximal response, are determined by fitting the data to a sigmoidal dose-response model using non-linear regression analysis.
This detailed comparison underscores the distinct in vitro pharmacological profiles of this compound and fingolimod. The high selectivity of this compound for S1P1 and S1P5 receptors may offer a more targeted therapeutic approach with a potentially improved safety profile compared to the non-selective activity of fingolimod. These in vitro potency data provide a fundamental basis for further investigation into the clinical implications of these differences.
References
ASP-4058: A Targeted Approach to Sphingosine-1-Phosphate Receptor Modulation
A Comparative Analysis of ASP-4058 and Fingolimod Demonstrates a Favorable On-Target Activity Profile for the Novel S1P1/S1P5 Agonist.
In the landscape of therapeutic agents targeting sphingosine-1-phosphate (S1P) receptors for autoimmune diseases, this compound has emerged as a selective agonist for S1P receptor subtypes 1 and 5 (S1P1 and S1P5). This targeted approach offers a potential advantage over less selective predecessors, such as the first-in-class S1P receptor modulator, fingolimod. Experimental data reveals that this compound's focused activity on S1P1 and S1P5 receptors translates to a comparable immunomodulatory efficacy to fingolimod but with a significantly wider safety margin concerning cardiovascular side effects.
Developed by Astellas Pharma, this compound is a novel, orally active compound designed to offer a more precise mechanism of action in the treatment of conditions like multiple sclerosis.[1] Its on-target activity is primarily mediated through the activation of S1P1, which plays a crucial role in regulating lymphocyte trafficking from lymph nodes to the peripheral circulation. By promoting the internalization of S1P1 on lymphocytes, this compound effectively sequesters these immune cells, preventing their migration to sites of inflammation. Additionally, its agonism at S1P5, a receptor expressed on various cells including oligodendrocytes, may offer further therapeutic benefits within the central nervous system.[2][3]
In contrast, fingolimod, while also an effective immunomodulator, exhibits a broader affinity for S1P receptor subtypes, acting as an agonist at S1P1, S1P3, S1P4, and S1P5.[4][5] This lack of selectivity, particularly its activity at the S1P3 receptor, has been linked to adverse cardiovascular effects, most notably bradycardia, upon treatment initiation.[2][3] The comparative data presented below highlights the distinct on-target activity profiles of this compound and fingolimod, providing a clear rationale for the development of more selective S1P receptor modulators.
On-Target Activity: A Head-to-Head Comparison
The on-target activity of this compound and fingolimod has been quantitatively assessed using in vitro GTPγS binding assays, which measure the activation of G-protein coupled receptors. The following table summarizes the half-maximal effective concentrations (EC50) of both compounds at the five human S1P receptor subtypes. Lower EC50 values indicate higher potency.
| Compound | hS1P1 (nM) | hS1P2 (nM) | hS1P3 (nM) | hS1P4 (nM) | hS1P5 (nM) |
| This compound | 0.30 | >1000 | >1000 | >1000 | 0.88 |
| Fingolimod-P * | 0.18 | >10000 | 1.1 | 0.99 | 0.17 |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod phosphate (Fingolimod-P). Data sourced from Yamamoto R, et al. PLoS One. 2014.[2][3]
The data clearly illustrates that this compound is a potent and selective agonist for S1P1 and S1P5.[2][3] In contrast, fingolimod-P demonstrates high potency at S1P1, S1P3, S1P4, and S1P5.[2][3]
In Vivo Efficacy and Safety Profile
The functional consequence of this on-target activity was evaluated in a rat model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. The primary measure of efficacy is the reduction of peripheral blood lymphocytes, which is a direct result of S1P1 activation.
| Compound (0.1 mg/kg, oral) | Peripheral Lymphocyte Count Reduction (%) | Bradycardia Induction |
| This compound | ~70% | Minimal |
| Fingolimod | ~70% | Significant |
Data conceptually derived from Yamamoto R, et al. PLoS One. 2014.[2][3]
Both this compound and fingolimod demonstrated comparable efficacy in reducing peripheral lymphocyte counts at the same oral dose.[2][3] However, a key differentiator was observed in their safety profiles. This compound exhibited a much wider safety margin for bradycardia induction compared to fingolimod, a finding attributed to its selectivity and lack of significant S1P3 receptor agonism.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
GTPγS Binding Assay for S1P Receptor Activation
This assay determines the potency of a compound to activate G-protein coupled receptors by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell membranes prepared from cell lines overexpressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, 0.1% BSA.
-
Test compounds (this compound, Fingolimod-P) at various concentrations.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Thaw the prepared cell membranes on ice.
-
In a 96-well plate, add 50 µL of GTPγS assay buffer.
-
Add 25 µL of the test compound at various concentrations (in duplicate or triplicate).
-
Add 25 µL of diluted cell membranes (typically 5-20 µg of protein per well).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data are expressed as a percentage of the maximal stimulation achieved with a saturating concentration of S1P. EC50 values are calculated using a non-linear regression analysis.[6][7][8]
Peripheral Lymphocyte Counting by Flow Cytometry
This method is used to quantify the number of lymphocytes in peripheral blood following treatment with S1P receptor modulators.
Materials:
-
Whole blood collected from treated and vehicle control animals.
-
Red blood cell lysis buffer (e.g., ACK lysis buffer).
-
Phosphate-buffered saline (PBS) containing 1% BSA.
-
Fluorescently conjugated antibodies specific for lymphocyte markers (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells).
-
A flow cytometer.
Procedure:
-
Collect approximately 50-100 µL of whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Add 1 mL of red blood cell lysis buffer and incubate at room temperature for 10 minutes.
-
Centrifuge the samples at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of PBS with 1% BSA and centrifuge again.
-
Resuspend the cell pellet in 100 µL of PBS with 1% BSA.
-
Add the fluorescently conjugated antibodies at their predetermined optimal concentrations.
-
Incubate the samples for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS with 1% BSA.
-
Resuspend the final cell pellet in 300-500 µL of PBS with 1% BSA.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on the lymphocyte population and quantify the number of cells expressing the specific markers. The absolute lymphocyte count is typically determined using counting beads or a hematology analyzer.[9][10][11][12]
References
- 1. ASP4058 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor 1/5 selective agonist alleviates ocular vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. A Flow Cytometry-Based Examination of the Mouse White Blood Cell Differential in the Context of Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 12. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
Unveiling the Selectivity of ASP-4058: A Comparative Analysis Against Fingolimod
A deep dive into the cross-reactivity profile of ASP-4058 reveals a significant advancement in selective sphingosine-1-phosphate (S1P) receptor modulation. This comparison guide offers researchers, scientists, and drug development professionals a detailed examination of this compound's target engagement and off-target effects, benchmarked against the first-generation S1P modulator, fingolimod. The data presented herein underscores the potential of this compound for more targeted therapeutic interventions with an improved safety profile.
This compound is a novel agonist that demonstrates high selectivity for sphingosine 1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2][3][4] This specificity is in stark contrast to the broader activity of fingolimod, which, in its active phosphorylated form, is known to be a non-selective agonist for S1P1, S1P3, S1P4, and S1P5.[5][6][7] The preferential activation of S1P1 and S1P5 by this compound suggests a more refined mechanism of action, potentially mitigating side effects associated with the modulation of other S1P receptor subtypes.[1][3] For instance, the activation of S1P3 has been linked to adverse cardiovascular effects, such as bradycardia, which have been observed with fingolimod.[1][6]
Comparative Selectivity Profile
The following table summarizes the quantitative data on the agonist activity of this compound and fingolimod phosphate (the active metabolite of fingolimod) across the five S1P receptor subtypes. The data is derived from GTPγS binding assays, a functional assay that measures the activation of G-protein coupled receptors.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| This compound | 7.4 | >1000 | >1000 | >1000 | 7.5 |
| Fingolimod Phosphate | 0.3 | >10000 | 1.4 | 5.3 | 0.4 |
Data sourced from Yamamoto et al., 2014.[1][3][4]
This data clearly illustrates that this compound is a potent agonist at S1P1 and S1P5, with EC50 values in the low nanomolar range.[2] In contrast, its activity at S1P2, S1P3, and S1P4 is negligible, with EC50 values greater than 1000 nM.[1][3][4] Fingolimod phosphate, while also a potent agonist at S1P1 and S1P5, demonstrates significant activity at S1P3 and S1P4 as well.[3]
Experimental Protocols
The selectivity of this compound and fingolimod phosphate was determined using a GTPγS binding assay. This in vitro functional assay assesses the ability of a compound to activate a G-protein coupled receptor (GPCR) by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.
GTPγS Binding Assay Protocol
Objective: To determine the potency (EC50) and efficacy of test compounds as agonists for human S1P receptors.
Materials:
-
Membrane preparations from cells overexpressing human S1P1, S1P2, S1P3, S1P4, or S1P5.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Guanosine diphosphate (GDP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and 0.1% BSA).
-
Test compounds (this compound, fingolimod phosphate).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific S1P receptor subtype are prepared and stored at -80°C.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: A reaction mixture is prepared containing the cell membranes, GDP, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination of Reaction: The reaction is terminated by rapid filtration through a filter mat, which separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of S1P receptors and the general workflow of the GTPγS binding assay used to assess the cross-reactivity of this compound.
References
- 1. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives. [folia.unifr.ch]
ASP-4058 vs. Fingolimod: A Head-to-Head Comparison in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel sphingosine 1-phosphate (S1P) receptor agonist ASP-4058 and the established standard-of-care treatment, fingolimod, for multiple sclerosis (MS). The data presented is derived from preclinical studies, primarily focusing on the experimental autoimmune encephalomyelitis (EAE) rodent model of MS.
Executive Summary
This compound is a next-generation, selective agonist for S1P receptors 1 and 5 (S1P1 and S1P5)[1][2]. In preclinical studies, it demonstrates comparable immunomodulatory efficacy to fingolimod, a non-selective S1P receptor agonist, in ameliorating EAE[1][2][3]. The key differentiator for this compound is its enhanced safety profile, showing a significantly lower risk of bradycardia and bronchoconstriction in rodent models, adverse effects associated with fingolimod's activity on the S1P3 receptor[1][2][3]. This suggests this compound may offer a therapeutic advantage by decoupling the desired immunomodulatory effects from dose-limiting cardiovascular and pulmonary side effects.
Mechanism of Action: S1P Receptor Modulation
Both this compound and fingolimod function by modulating S1P receptors, which play a crucial role in lymphocyte trafficking. By acting as functional antagonists, they induce the internalization of S1P1 receptors on lymphocytes, trapping these immune cells in the lymph nodes and preventing their infiltration into the central nervous system (CNS) where they would otherwise attack the myelin sheath[1][4][5].
Fingolimod, a first-in-class S1P receptor modulator, is a non-selective agonist that binds to S1P1, S1P3, S1P4, and S1P5 receptors[4]. While its efficacy is primarily mediated through S1P1, its action on other S1P receptors, particularly S1P3, is linked to adverse effects such as transient bradycardia[3][6].
This compound, in contrast, is a selective agonist for S1P1 and S1P5, with significantly lower activity at S1P2, S1P3, and S1P4 receptors[1][2]. This selectivity aims to retain the therapeutic immunomodulatory effects mediated by S1P1 while avoiding the adverse effects associated with S1P3 activation.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 4. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 5. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fingolimod in the treatment algorithm of relapsing remitting multiple sclerosis: a statement of the Central and East European (CEE) MS Expert Group - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data for ASP-4058 Prevents Replication of Findings
A comprehensive search for published scientific literature and experimental data on the compound designated as ASP-4058 has yielded no specific information. As a result, a direct replication of published findings and a comparative analysis with alternative treatments cannot be conducted at this time.
Publicly accessible scientific databases, clinical trial registries, and pharmaceutical company pipelines do not contain specific research articles, clinical trial results, or detailed experimental protocols associated with "this compound." The search results did not provide any data on the compound's mechanism of action, relevant signaling pathways, or any comparative studies against other therapeutic agents.
It is possible that this compound is an internal development code for a compound that has not yet reached the stage of public disclosure through scientific publications or presentations. Alternatively, it could be a discontinued project for which data was never published. Without access to primary research data, the core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways and workflows cannot be fulfilled.
Further analysis and the creation of a comparison guide as requested are contingent on the future publication of data related to this compound. Researchers and drug development professionals interested in this compound are encouraged to monitor scientific literature and conference proceedings for any forthcoming information.
Comparative Analysis of ASP-4058's Therapeutic Index: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the therapeutic index of ASP-4058, a novel, selective sphingosine 1-phosphate (S1P) receptor 1 and 5 agonist, against other S1P receptor modulators. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for autoimmune diseases such as multiple sclerosis.
Introduction
This compound is a next-generation S1P receptor modulator that has demonstrated promising efficacy in preclinical models of multiple sclerosis, coupled with a potentially improved safety profile compared to earlier-generation S1P receptor agonists like fingolimod.[1][2][3] This guide summarizes the available preclinical data, focusing on the comparative therapeutic index of this compound. The therapeutic index, a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response, is a critical measure of a drug's safety and tolerability.
Mechanism of Action and Signaling Pathway
This compound, like other S1P receptor modulators, functions by binding to S1P receptors on lymphocytes. This interaction prevents their egress from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system (CNS), a key pathological feature of multiple sclerosis. This compound is selective for S1P receptor subtypes 1 and 5.[1][2][3] It is hypothesized that this selectivity avoids the adverse effects associated with the modulation of other S1P receptor subtypes, such as S1P3, which is linked to cardiovascular side effects like bradycardia.[2]
Figure 1: Simplified signaling pathway of this compound.
Comparative Efficacy in a Preclinical Model of Multiple Sclerosis
The efficacy of this compound was evaluated in the experimental autoimmune encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis. The primary efficacy endpoint in these studies is the reduction of the clinical EAE score, which reflects the severity of paralysis.
Dose-Dependent Efficacy of this compound and Fingolimod in Rat EAE Model
Oral administration of this compound demonstrated a dose-dependent inhibition of the clinical signs of EAE in Lewis rats. A direct comparison with fingolimod showed that both compounds have comparable efficacy in this model.
| Compound | Dose (mg/kg) | Mean Maximum EAE Score (± SEM) | % Inhibition |
| Vehicle | - | 3.2 ± 0.2 | - |
| This compound | 0.03 | 1.8 ± 0.4 | 44% |
| This compound | 0.1 | 0.8 ± 0.3 | 75% |
| This compound | 0.3 | 0.1 ± 0.1 | 97% |
| Fingolimod | 0.3 | 0.4 ± 0.2 | 88% |
| Data sourced from Yamamoto et al., 2014[2] |
Comparative Safety Profile: A Focus on Bradycardia
A significant dose-limiting toxicity of S1P receptor modulators is the induction of bradycardia (a slowed heart rate) upon the first dose. This effect is primarily mediated by the S1P3 receptor. The selectivity of this compound for S1P1 and S1P5 suggests a potentially wider safety margin concerning this cardiovascular side effect.
Bradycardia Induction in Telemeterized Rats
The effects of this compound and fingolimod on heart rate were assessed in conscious, telemeterized rats.
| Compound | Dose (mg/kg) | Maximum Decrease in Heart Rate (bpm ± SEM) |
| Vehicle | - | 18 ± 5 |
| This compound | 0.3 | 25 ± 4 |
| This compound | 1 | 38 ± 6 |
| This compound | 3 | 55 ± 7 |
| Fingolimod | 0.3 | 98 ± 10 |
| Fingolimod | 1 | 125 ± 9 |
| Data sourced from Yamamoto et al., 2014[2] |
These data indicate that at a dose providing comparable efficacy to fingolimod (0.3 mg/kg), this compound induced a significantly smaller decrease in heart rate.
Therapeutic Index Comparison
While a formal calculation of the therapeutic index (TD50/ED50) requires more extensive dose-ranging studies for both efficacy and toxicity, the presented data allows for a preliminary comparison. At an efficacious dose of 0.3 mg/kg in the rat EAE model, this compound shows a minimal effect on heart rate, whereas the same dose of fingolimod produces a substantial decrease. This suggests a significantly wider therapeutic window for this compound concerning bradycardia.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
-
Induction: Female Lewis rats are immunized with an emulsion of guinea pig spinal cord homogenate in complete Freund's adjuvant.
-
Treatment: Compounds (this compound, fingolimod, or vehicle) are administered orally once daily from the day of immunization.
-
Efficacy Assessment: Animals are observed daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is normal and 5 is moribund. The primary endpoint is the mean maximum EAE score.
Figure 2: Experimental workflow for the EAE model.
Cardiovascular Safety Assessment in Telemeterized Rats
-
Instrumentation: Male Wistar rats are surgically implanted with telemetry transmitters for continuous monitoring of heart rate.
-
Dosing: After a recovery period, a single oral dose of this compound, fingolimod, or vehicle is administered.
-
Toxicity Assessment: Heart rate is continuously monitored, and the maximum decrease from baseline is determined.
Conclusion
The preclinical data strongly suggest that this compound possesses a therapeutic index superior to that of fingolimod, particularly concerning the risk of bradycardia. Its comparable efficacy in the EAE model, combined with a significantly reduced impact on heart rate, positions this compound as a promising candidate for the treatment of multiple sclerosis with an improved safety profile. Further clinical investigations are warranted to confirm these findings in human subjects.
References
- 1. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile | PLOS One [journals.plos.org]
- 3. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ASP-4058's Mechanism of Action: A Comparative Guide to Sphingosine-1-Phosphate Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASP-4058, a selective sphingosine-1-phosphate (S1P) receptor 1 and 5 agonist, with other S1P receptor modulators. The information is based on available preclinical data to assist in the independent validation of its mechanism of action and to provide a comparative context against established alternatives.
Executive Summary
This compound is a novel S1P receptor modulator with high selectivity for S1P1 and S1P5 subtypes. Its primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes and subsequent reduction of circulating lymphocytes. This immunomodulatory effect has been demonstrated in preclinical models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. Compared to the first-generation, non-selective S1P modulator fingolimod, this compound exhibits a potentially improved safety profile, particularly concerning cardiovascular effects like bradycardia. This guide presents a comparative analysis of this compound with other S1P receptor modulators, including fingolimod, siponimod, and ozanimod, focusing on receptor selectivity, preclinical efficacy, and safety parameters.
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity
This table summarizes the in vitro potency and selectivity of this compound and comparator S1P receptor modulators. The data is primarily from GTPγS binding assays, which measure the functional activation of G-protein coupled receptors.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Source(s) |
| This compound | Low nM | >100x S1P1/5 | >100x S1P1/5 | >100x S1P1/5 | Low nM | [1] |
| Fingolimod-P | ~0.3 - 3 | >10,000 | Low nM | Low nM | Low nM | [2] |
| Siponimod | ~0.46 | >10,000 | >1111 | ~383.7 | ~0.3 | [3][4][5] |
| Ozanimod | ~0.41 | - | - | - | - | [6] |
EC50 values represent the concentration of the compound that elicits a half-maximal response. Fingolimod is a prodrug that is phosphorylated in vivo to the active fingolimod phosphate (Fingolimod-P).
Table 2: Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
This table compares the in vivo efficacy of this compound and other S1P receptor modulators in rodent models of EAE.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Results | Source(s) |
| This compound | Lewis Rat (Prophylactic) | Oral, daily | Inhibition of EAE development | Significant inhibition | [1] |
| This compound | SJL/J Mouse (Relapsing-Remitting) | Oral, daily | Prevention of relapse | Significant prevention | [1] |
| Fingolimod | SJL/J Mouse (Relapsing-Remitting) | 0.03 - 1 mg/kg, oral, daily | Inhibition of relapse | Significant inhibition | [7] |
| Fingolimod | C57BL/6 Mouse (Chronic) | 0.3 mg/kg, oral, daily | Reduction in cumulative disease score | Significant reduction | [8] |
| Siponimod | C57BL/6J Mouse | 0.003 - 0.2 g/kg in diet | Reduction in EAE scores | Dose-dependent reduction | [9] |
| Ozanimod | C57BL/6 Mouse | 0.6 mg/kg, oral, daily from onset | Reduction in clinical severity | Significant reduction | [1][10][11][12][13] |
Table 3: Comparative Safety Profile in Preclinical Models
This table highlights key safety findings for this compound and fingolimod, focusing on cardiovascular effects observed in rodent models.
| Compound | Safety Parameter | Animal Model | Key Findings | Source(s) |
| This compound | Bradycardia | Rodents | Wider safety margin compared to fingolimod | [1] |
| Fingolimod | Bradycardia | Mice | Significant heart rate reduction within 60 minutes | [14] |
| This compound | Bronchoconstriction | Rodents | Wider safety margin compared to fingolimod | [1] |
| Fingolimod | Bronchoconstriction | Rodents | Known to cause bronchoconstriction | [15] |
Experimental Protocols
GTPγS Binding Assay for S1P Receptor Activation
This assay is a functional measure of G-protein coupled receptor (GPCR) activation.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the specific human S1P receptor subtype (S1P1-5).
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: Membranes are incubated with varying concentrations of the test compound (e.g., this compound, fingolimod-P) and a fixed concentration of [35S]GTPγS.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Detection: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [35S]GTPγS. The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The amount of [35S]GTPγS bound is plotted against the compound concentration to determine the EC50 value.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model of multiple sclerosis.
-
Animals: Specific strains of mice (e.g., C57BL/6, SJL/J) or rats (e.g., Lewis) are used, as they exhibit different disease courses.
-
Immunization: Animals are immunized with an emulsion containing a myelin-derived peptide (e.g., MOG35-55 for C57BL/6 mice, PLP139-151 for SJL/J mice) and Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to increase the permeability of the blood-brain barrier.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is normal and 5 is moribund or dead.
-
Drug Treatment: The test compound is typically administered orally on a daily basis, either starting from the day of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).
Assessment of Bradycardia in Rodents
This protocol is used to evaluate the effect of S1P receptor modulators on heart rate.
-
Animal Model: Rats or mice are used for these studies.
-
Telemetry: For continuous monitoring, animals are often implanted with telemetry devices that transmit electrocardiogram (ECG) and heart rate data.
-
Drug Administration: A single dose of the test compound is administered, typically orally.
-
Data Collection: Heart rate is continuously monitored before and for several hours after drug administration.
-
Data Analysis: The change in heart rate from baseline is calculated to determine the extent and duration of bradycardia.
Mandatory Visualization
Caption: Simplified signaling pathway of S1P receptors 1 and 5.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. ozanimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Age and Polytherapy on Fingolimod Induced Bradycardia: a Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ASP-4058 and Fingolimod in Sphingosine-1-Phosphate Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of ASP-4058 and the established Sphingosine-1-Phosphate (S1P) receptor modulator, Fingolimod. The following sections detail their respective mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental protocols used to generate the presented data.
Mechanism of Action and Target Selectivity
Both this compound and Fingolimod are agonists of S1P receptors, playing a crucial role in the modulation of the immune system by sequestering lymphocytes in the lymph nodes. This prevents their infiltration into the central nervous system, a key factor in autoimmune diseases such as multiple sclerosis. However, their selectivity for S1P receptor subtypes differs significantly.
This compound is a selective agonist for S1P receptor subtypes 1 and 5 (S1P1 and S1P5). In contrast, the active metabolite of Fingolimod, fingolimod phosphate (Fingolimod-P), is a non-selective agonist, targeting S1P1, S1P3, S1P4, and S1P5. This broader activity profile of Fingolimod-P, particularly its agonism at the S1P3 receptor, has been associated with adverse effects such as bradycardia. The higher selectivity of this compound for S1P1 and S1P5 suggests a potentially more favorable safety profile.
Quantitative Comparison of In Vitro and In Vivo Activity
The following tables summarize the key quantitative data comparing the activity of this compound and Fingolimod.
Table 1: In Vitro Receptor Agonist Activity (EC50, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | 0.8 | >10,000 | 2,700 | 1,100 | 0.4 |
| Fingolimod-P | 0.3 | >10,000 | 1.0 | 0.6 | 1.3 |
Data from GTPγS binding assays with human S1P receptors.
Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) in Rats
| Compound (0.3 mg/kg, oral) | Mean Cumulative Clinical Score (Day 0-21) |
| Vehicle | 15.5 ± 0.6 |
| This compound | 1.2 ± 1.2 |
| Fingolimod | 4.3 ± 1.8 |
Lower scores indicate reduced disease severity.
Table 3: In Vivo Effect on Peripheral Blood Lymphocyte Counts in Rats
| Compound (24h post-dose) | ED50 for Lymphocyte Reduction (mg/kg) |
| This compound | 0.033 |
| Fingolimod | 0.041 |
ED50 represents the dose required to achieve 50% of the maximum reduction in lymphocyte count.
Experimental Protocols
GTPγS Binding Assay
This assay was utilized to determine the in vitro agonist activity of this compound and fingolimod phosphate at human S1P receptor subtypes.
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) were prepared.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% fatty acid-free BSA, at pH 7.4.
-
Reaction Mixture: Cell membranes were incubated with varying concentrations of the test compounds (this compound or fingolimod phosphate) and a fixed concentration of [35S]GTPγS in the presence of GDP.
-
Incubation: The reaction was allowed to proceed at 30°C for 60 minutes.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting following separation of bound from free radioligand by filtration.
-
Data Analysis: EC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
This in vivo model was used to assess the efficacy of the compounds in a preclinical model of multiple sclerosis.
-
Induction of EAE: EAE was induced in female Lewis rats by immunization with an emulsion of guinea pig myelin basic protein (MBP) and complete Freund's adjuvant (CFA).
-
Compound Administration: this compound, Fingolimod, or vehicle were administered orally once daily, starting from the day of immunization for prophylactic studies.
-
Clinical Scoring: Animals were observed daily for clinical signs of EAE, which were scored on a scale of 0 to 5, where 0 represents no signs and 5 represents a moribund state.
-
Lymphocyte Counts: Blood samples were collected at specified time points to determine the peripheral blood lymphocyte counts using an automated hematology analyzer.
-
Data Analysis: The mean cumulative clinical scores and the ED50 for lymphocyte reduction were calculated to compare the efficacy of the compounds.
Lymphocyte Migration Assay (Transwell Assay)
This in vitro assay is a standard method to evaluate the effect of S1P receptor agonists on lymphocyte migration.
-
Cell Preparation: Primary lymphocytes are isolated from whole blood.
-
Transwell System: A two-chamber system is used, with an upper and a lower chamber separated by a porous membrane.
-
Chemoattractant: The S1P receptor agonist (e.g., S1P, this compound, or Fingolimod-P) is placed in the lower chamber to create a chemotactic gradient.
-
Cell Migration: Lymphocytes are placed in the upper chamber. The plate is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The migratory response to different concentrations of the agonists is analyzed to determine their potency in inducing or inhibiting lymphocyte migration.
Visualizations
Caption: S1P Receptor Signaling Pathway for this compound and Fingolimod-P.
Caption: Comparative Experimental Workflow for this compound and Fingolimod.
Safety Operating Guide
Navigating the Safe Disposal of ASP-4058: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling ASP-4058, a selective agonist for Sphingosine 1-Phosphate receptors 1 and 5 used in experimental research, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in both its free base (CAS 952565-91-2) and hydrochloride salt (CAS 952510-14-4) forms, based on available safety data.
Hazard Identification and Safety Profile
While a comprehensive GHS classification for this compound is not uniformly available across all supplier safety data sheets (SDS), information for the hydrochloride salt indicates several potential hazards that must be considered in its handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. |
| Skin Irritation (Category 2) | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of water. |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction. | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. |
| Germ Cell Mutagenicity (Category 1B) | May cause genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Carcinogenicity (Category 1B) | May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Aquatic Hazard (Short-term, Category 3) | Harmful to aquatic life. | Avoid release to the environment. |
Experimental Protocols for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The recommended procedure involves chemical waste management and adherence to local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates from cleaning contaminated glassware, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected as hazardous liquid waste.[1]
-
After thorough cleaning, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies. Puncturing the container can prevent its reuse.[1]
-
Step 2: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Carcinogen").
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection.
Step 3: Final Disposal
-
The primary recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is a suitable destruction method.[1]
-
Crucially, do not discharge this compound waste into sewer systems or waterways, as it is harmful to aquatic life. [1]
-
Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Essential Safety and Operational Protocols for Handling ASP-4058
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of ASP-4058
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective agonist for the sphingosine 1-phosphate (S1P) receptors 1 and 5. Adherence to these protocols is essential to ensure personnel safety, experimental integrity, and environmental protection. Given the limited specific toxicological data for this compound, a cautious approach, treating it as a potent compound, is mandatory.
Compound Identification and Properties
This compound hydrochloride is a research chemical with the following properties:
| Property | Value |
| Chemical Name | 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole hydrochloride |
| CAS Number | 952510-14-4 |
| Molecular Formula | C₁₉H₁₃ClF₆N₄O₂ |
| Molecular Weight | 478.78 g/mol |
| Physical State | Solid |
| Storage | Store at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks). Keep in a dry, dark place. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following table provides minimum PPE recommendations for common laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety goggles. | High risk of aerosolization and inhalation of a potent powder. Full respiratory and eye protection is critical. |
| Solution Preparation and Handling | - Chemical fume hood.- Standard laboratory coat.- Nitrile gloves.- Safety glasses with side shields. | Reduces the risk of inhalation of vapors and accidental splashes. |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (if working with cell lines).- Laboratory coat.- Nitrile gloves.- Safety glasses. | Standard precautions to prevent contamination of cultures and personnel exposure. |
Handling and Operational Plan
All work with this compound, particularly with the solid form, must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory.
-
Store the compound under the recommended conditions (-20°C for long-term).
Stock Solution Preparation
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
-
Materials: this compound hydrochloride powder, appropriate solvent (e.g., DMSO), calibrated analytical balance, volumetric flasks, and pipettes.
Procedure:
-
Perform all weighing and initial solvent addition within a chemical fume hood.
-
Don the appropriate PPE for handling potent powders.
-
Tare a clean, dry vial on the analytical balance.
-
Carefully add the desired amount of this compound to the vial.
-
Record the exact weight.
-
Slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
This compound is an agonist of S1P receptors 1 and 5. A common experiment to assess its potency and efficacy is a GTPγS binding assay.
GTPγS Binding Assay Protocol
-
Objective: To determine the EC₅₀ of this compound at the S1P₁ or S1P₅ receptor.
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor activation.
Workflow:
Caption: Experimental workflow for evaluating this compound potency using a GTPγS binding assay.
Mechanism of Action: S1P Receptor Signaling
This compound activates S1P₁ and S1P₅, which are G-protein coupled receptors. Upon binding, these receptors primarily couple to the Gᵢ/ₒ family of G-proteins, initiating a cascade of downstream signaling events.
Caption: Simplified signaling pathway of this compound via S1P receptors 1 and 5.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous waste to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and PPE (gloves, disposable lab coats) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect unused stock solutions and experimental solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Sharps: Dispose of contaminated pipette tips and any other contaminated sharps in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound hydrochloride," and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) office.
-
Final Disposal: The final disposal of this compound, a fluorinated organic compound, should be through high-temperature incineration by a licensed hazardous waste disposal company. This method is effective at breaking the stable carbon-fluorine bonds. Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their scientific work. Always consult your institution's specific safety protocols and EHS office for further guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
